Fibrostatin C
説明
This compound has been reported in Streptomyces catenulae with data available.
from Streptomyces catenulae; structure given in first source
Structure
2D Structure
3D Structure
特性
CAS番号 |
91776-47-5 |
|---|---|
分子式 |
C18H19NO8S |
分子量 |
409.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1 |
InChIキー |
PBMJDDQAEYEYKK-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O |
正規SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Fibrostatin C; |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Fibrostatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Fibrostatin C, a potent inhibitor of prolyl 4-hydroxylase produced by Streptomyces catenulae subsp. griseospora. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction
This compound is a naturally occurring small molecule belonging to the naphthoquinone class of antibiotics. It was discovered as part of a screening program for inhibitors of prolyl 4-hydroxylase, a critical enzyme in collagen biosynthesis.[1] The producing organism was identified as Streptomyces catenulae subsp. griseospora, a bacterium known for its ability to produce a diverse array of secondary metabolites.[1] this compound has garnered significant interest in the scientific community for its potential therapeutic applications in fibrotic diseases and conditions characterized by excessive collagen deposition.
Physicochemical Properties and Structure
This compound is characterized as an orange crystalline substance. While detailed physicochemical data from the primary literature is limited, its structural class suggests properties typical of N-acetyl-L-amino acid derivatives. The IUPAC name for this compound is (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of prolyl 4-hydroxylase (PH), an enzyme that plays a crucial role in the post-translational modification of collagen.[2] PH catalyzes the hydroxylation of proline residues within procollagen chains, a step that is essential for the formation of the stable triple-helical structure of mature collagen.[2]
By inhibiting PH, this compound prevents the proper folding of procollagen molecules within the endoplasmic reticulum (ER). This leads to the accumulation of underhydroxylated procollagen precursors, which are subsequently targeted for intracellular degradation.[3] The net effect is a reduction in the secretion of mature collagen, thereby mitigating the excessive collagen deposition that is a hallmark of fibrotic conditions.[3]
Signaling Pathway of Collagen Biosynthesis and Inhibition by this compound
The following diagram illustrates the key steps in collagen biosynthesis and the point of intervention by this compound.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FR65814, a novel immunosuppressant isolated from a Penicillium strain. Taxonomy, fermentation, isolation, physico-chemical and biological characteristics and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrostatin C chemical structure and properties
An In-depth Technical Guide to Fibrostatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring small molecule that has garnered significant interest within the scientific community for its potent inhibitory effects on prolyl 4-hydroxylase (PH), a critical enzyme in collagen biosynthesis. Isolated from Streptomyces catenulae subsp. griseospora, this N-acyl-L-amino acid represents a promising candidate for the research and development of antifibrotic therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a naphthoquinone derivative characterized by an N-acetyl-L-cysteine moiety attached to a dihydroxydimethoxynaphthoquinone core. Its unique structure is fundamental to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid | [1] |
| Synonyms | P-23924C, N-acetyl-S-((1-hydroxy-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl)-L-cysteine | [1][2][3] |
| CAS Number | 91776-47-5 | [1][3] |
| Molecular Formula | C₁₈H₁₉NO₈S | [1][3] |
| Molecular Weight | 409.4 g/mol | [1] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [1] |
| InChI | InChI=1S/C18H19NO8S/c1-8(20)19-11(18(24)25)7-28-6-10-13(26-2)4-9-15(17(10)23)12(21)5-14(27-3)16(9)22/h4-5,11,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t11-/m0/s1 | [1] |
| InChIKey | PBMJDDQAEYEYKK-NSHDSACASA-N | [1] |
| Density | 1.48 g/cm³ | [4] |
| Boiling Point | 796.6°C at 760 mmHg | [4] |
| Flash Point | 435.6°C | [4] |
| LogP | 1.97290 | [4] |
Biological Activity and Mechanism of Action
This compound's primary biological function is the inhibition of prolyl 4-hydroxylase, an enzyme essential for the post-translational modification of proline residues in procollagen chains. This hydroxylation is a prerequisite for the formation of the stable, triple-helical structure of mature collagen.
By inhibiting prolyl 4-hydroxylase, this compound prevents the proper folding of procollagen. This leads to the accumulation of underhydroxylated collagen precursors within the endoplasmic reticulum, which are subsequently targeted for degradation and are not secreted into the extracellular matrix.[5] This mechanism effectively reduces the deposition of collagen, the hallmark of fibrosis.
Table 2: Biological Activity of this compound
| Parameter | Value | Target Organism/System | Source(s) |
| Target Enzyme | Prolyl 4-hydroxylase (PH) | Chick embryo | [6] |
| ID₅₀ | 29 µM (equivalent to 2.9 x 10⁻⁵ M) | Purified chick embryo prolyl hydroxylase | [6][7] |
| Ki | 2.1 x 10⁻⁵ M | Purified chick embryo prolyl hydroxylase | [6] |
| Inhibition Type | Mixed-type with respect to (Pro-Pro-Gly)₅ | Purified chick embryo prolyl hydroxylase | [6] |
| Effect | Inhibition of collagen biosynthesis | Estradiol-17β stimulated immature rat uterus | [6] |
| Effect | Inhibition of type I collagen secretion | Human Tenon's capsule fibroblasts in vitro | [2][5] |
| Effect | Dilation of endoplasmic reticulum cisternae | Human Tenon's capsule fibroblasts in vitro | [5] |
Signaling Pathway and Mechanism of Action
The mechanism by which this compound inhibits collagen deposition is depicted below. It acts as a direct inhibitor of the enzyme prolyl 4-hydroxylase.
Caption: Mechanism of this compound action on collagen biosynthesis.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by fermentation. The general workflow for its isolation from the culture broth of Streptomyces catenulae subsp. griseospora is outlined below.
Caption: General workflow for the isolation of this compound.
Protocol Details: While the specific, detailed protocol for the original isolation is proprietary, a general methodology based on standard natural product isolation from Streptomyces would involve:
-
Fermentation: Culturing Streptomyces catenulae subsp. griseospora No. 23924 in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of secondary metabolites.
-
Extraction: After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The supernatant containing this compound is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[7]
Prolyl 4-Hydroxylase (PH) Inhibition Assay
The inhibitory activity of this compound against PH can be determined using various methods. A common approach involves measuring the hydroxylation of a synthetic peptide substrate.
Protocol Overview:
-
Enzyme Source: Purified prolyl 4-hydroxylase is obtained from a suitable source, such as chick embryos.
-
Reaction Mixture: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) is prepared containing the enzyme, a peptide substrate (e.g., (Pro-Pro-Gly)₅), and essential co-factors: FeSO₄, ascorbate, and α-ketoglutarate.[3]
-
Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of this compound (or a vehicle control).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a defined period.
-
Quantification: The enzyme's activity is quantified. This can be done discontinuously via HPLC to measure product formation or continuously by monitoring the consumption of a co-substrate or the formation of a byproduct.[3] For example, a high-throughput method quantifies the byproduct succinate using a luminescence-based assay (Succinate-Glo™ Assay).[8][9][10]
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (ID₅₀) is calculated from the dose-response curve. Kinetic parameters like the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations.
In Vitro Collagen Secretion Assay
This assay evaluates the effect of this compound on the ability of cells to synthesize and secrete collagen.
Protocol Overview:
-
Cell Culture: Fibroblast cells, such as human Tenon's capsule fibroblasts (TCFs), are cultured in a suitable medium until they reach a desired confluency.[5]
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound. A control group receives a vehicle.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen production and secretion.
-
Sample Collection: Both the culture medium (containing secreted collagen) and the cell lysate (containing intracellular collagen) are collected.
-
Collagen Quantification: The amount of collagen in the samples is measured. A common method is the Sirius Red assay, where the dye specifically binds to collagen, and the resulting color can be measured spectrophotometrically.[1][2][7] Alternatively, immunoassays (e.g., ELISA) can be used to detect specific collagen propeptides.
-
Analysis: The results are analyzed to determine if this compound reduces the concentration of collagen in the culture medium and increases it in the cell lysate, which would be consistent with an inhibition of secretion.[5]
In Vivo Collagen Biosynthesis Assay (Rat Uterine Model)
This animal model is used to assess the efficacy of this compound in a living organism.
Protocol Overview:
-
Animal Model: Immature female rats are used. Uterine growth and collagen synthesis can be stimulated by the administration of estradiol-17β.[6][11]
-
Treatment Groups: Animals are divided into groups: a control group, a group treated with estradiol-17β alone, and groups treated with estradiol-17β plus varying doses of this compound. This compound can be administered via different routes, such as intraperitoneal injection or orally as a dietary admixture.[6]
-
Dosing Regimen: Estradiol-17β is administered to stimulate collagen synthesis in the uterus. This compound is administered according to the experimental design (e.g., daily for a set number of days).
-
Sample Collection: After the treatment period, the animals are euthanized, and the uteri are excised and weighed.
-
Collagen Analysis: The uterine tissue is homogenized, and the collagen content is quantified, often by measuring the amount of hydroxyproline, an amino acid largely specific to collagen.
-
Statistical Analysis: The data from the different treatment groups are compared to determine if this compound significantly inhibited the estradiol-induced increase in uterine collagen.[6]
Conclusion
This compound is a potent and specific inhibitor of prolyl 4-hydroxylase with a well-defined mechanism of action. Its ability to inhibit collagen biosynthesis and secretion, demonstrated in both in vitro and in vivo models, underscores its potential as a lead compound for the development of novel antifibrotic drugs. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic applications of this compound and related compounds.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Determination of collagen production [bio-protocol.org]
- 3. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive and negative effects of estradiol-17 beta in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibrostatin C: A Prolyl 4-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin C is a naturally occurring small molecule produced by Streptomyces catenulae subsp. griseospora. It has garnered significant interest within the scientific community for its potent and specific inhibition of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis. By impeding the hydroxylation of proline residues, this compound effectively disrupts the formation of stable collagen triple helices, leading to a reduction in collagen secretion and deposition. This mechanism of action positions this compound as a promising therapeutic candidate for the treatment of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix components, most notably collagen. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its study, and an examination of its role within relevant signaling pathways.
Core Data Presentation
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Citation |
| CAS Number | 91776-47-5 | |
| Molecular Weight | 409.41 g/mol | |
| Molecular Formula | C₁₈H₁₉NO₈S |
Signaling Pathway
This compound exerts its primary effect by inhibiting prolyl 4-hydroxylase, a key enzyme in the post-translational modification of procollagen. This inhibition disrupts the proper folding and stabilization of collagen molecules, leading to their retention within the endoplasmic reticulum and subsequent degradation. The TGF-β signaling pathway is a central regulator of collagen synthesis. While this compound does not directly target the TGF-β receptor or its downstream SMAD proteins, its potent inhibition of a critical step in collagen production effectively counteracts the pro-fibrotic effects of TGF-β signaling.
Caption: Signaling pathway of this compound's effect on collagen synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Prolyl 4-Hydroxylase Activity Assay
This assay measures the enzymatic activity of P4H and its inhibition by this compound.
An In-depth Technical Guide to the Mechanism of Action of Fibrostatin C as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrostatin C is a naturally occurring small molecule that has been identified as an inhibitor of prolyl hydroxylase enzymes. Its primary characterized mechanism of action involves the direct inhibition of prolyl hydroxylase activity, leading to a subsequent reduction in collagen biosynthesis. This is achieved through the prevention of proline hydroxylation, a critical post-translational modification required for the stable folding of procollagen triple helices. The resulting under-hydroxylated procollagen is retained within the endoplasmic reticulum, leading to decreased secretion of mature collagen. While this compound's effects on collagen synthesis are well-documented, its specific impact on the Hypoxia-Inducible Factor (HIF) signaling pathway, a key pathway regulated by prolyl hydroxylase domain enzymes (PHDs), has not been explicitly detailed in the available scientific literature. This guide will provide a comprehensive overview of the known biochemical interactions of this compound, its effects on collagen production, and the hypothesized implications for HIF signaling, supported by detailed experimental protocols and data visualizations.
Core Mechanism of Action: Inhibition of Prolyl Hydroxylase
This compound, a compound produced by Streptomyces catenulae subsp. griseospora, directly targets and inhibits the enzymatic activity of prolyl hydroxylases.[1] These enzymes are crucial for the post-translational hydroxylation of proline residues within procollagen chains. This hydroxylation is a prerequisite for the formation of a stable, triple-helical conformation of procollagen, which is essential for its subsequent secretion from the cell and assembly into collagen fibrils in the extracellular matrix.
Biochemical Interaction and Inhibition Kinetics
Studies on prolyl hydroxylase purified from chick embryos have shown that this compound inhibits the enzyme's activity in a dose-dependent manner. The inhibition has been characterized as a mixed type with respect to the collagen-like peptide substrate (Pro-Pro-Gly)5.[1]
Table 1: Inhibitory Potency of this compound against Chick Embryo Prolyl Hydroxylase
| Parameter | Value | Source |
| IC50 | 29 µM (2.9 x 10⁻⁵ M) | [1][2] |
| Ki | 21 µM (2.1 x 10⁻⁵ M) | [1] |
| Inhibition Type | Mixed with respect to (Pro-Pro-Gly)5 | [1] |
Note: IC50 and Ki values are for prolyl hydroxylase isolated from chick embryos. Data for specific mammalian prolyl hydroxylase isoforms (e.g., PHD1, PHD2, PHD3, C-P4H) are not available in the reviewed literature.
The inhibitory effect of this compound is not significantly reversed by the addition of excess ferrous ions (Fe²⁺), a key cofactor for prolyl hydroxylases, and only slightly reversed by an excess of ascorbate, another essential cofactor.[1] This suggests that this compound does not function simply by chelating iron or competing with ascorbate.
Cellular Effects: Inhibition of Collagen Synthesis and Secretion
The inhibition of prolyl hydroxylase by this compound has significant downstream consequences on collagen metabolism within the cell.
Intracellular Accumulation of Under-hydroxylated Procollagen
By preventing the hydroxylation of proline residues, this compound causes the accumulation of under-hydroxylated procollagen precursors within the cisternae of the endoplasmic reticulum.[3] This is because the non-hydroxylated procollagen chains are unable to fold into the stable triple-helical structure necessary for transport out of the endoplasmic reticulum.
Reduction in Secreted Collagen
The retention of procollagen within the cell leads to a dose-dependent decrease in the secretion of type I collagen into the extracellular space.[3] In studies using human Tenon's capsule fibroblasts, this compound was shown to significantly reduce the concentration of type I procollagen C-terminal peptide (PIP) in the culture medium while increasing its concentration in the cell lysate.[3] This effect was specific to collagen, as the secretion of other proteins like laminin and vitronectin receptor was unaffected.[3]
Table 2: Effect of this compound on Collagen Secretion in Human Tenon's Capsule Fibroblasts
| Treatment | Concentration | Effect on Extracellular PIP | Effect on Intracellular PIP | Source |
| This compound | 50 µM | Significant reduction | Significant increase | [3] |
Note: Quantitative dose-response data is not available in the reviewed literature, although the effect is described as dose-dependent.[3]
Hypothesized Effect on HIF Signaling Pathway
Prolyl hydroxylase domain enzymes (PHDs) are also key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the transcription of hypoxia-responsive genes.
Given that this compound is a prolyl hydroxylase inhibitor, it is hypothesized that it could also stabilize HIF-α, even under normoxic conditions. However, direct experimental evidence demonstrating this effect of this compound is not available in the current scientific literature. The primary focus of existing research has been on its impact on collagen biosynthesis.
Detailed Experimental Protocols
Prolyl Hydroxylase Activity Assay (Based on Chick Embryo Enzyme)
This protocol is adapted from the methods used in the characterization of this compound.
Materials:
-
Purified prolyl hydroxylase from chick embryos
-
(Pro-Pro-Gly)5 as a peptide substrate
-
This compound
-
α-[1-¹⁴C]ketoglutarate
-
Reaction buffer: Tris-HCl buffer
-
Cofactors: FeSO₄, Ascorbic acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, FeSO₄, ascorbic acid, and (Pro-Pro-Gly)5.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the purified prolyl hydroxylase and α-[1-¹⁴C]ketoglutarate.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction by adding a quenching agent (e.g., acid).
-
Measure the released ¹⁴CO₂ by scintillation counting, which is proportional to the enzyme activity.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
-
To determine the inhibition type, perform the assay with varying concentrations of both this compound and the substrate (Pro-Pro-Gly)5 and analyze the data using Lineweaver-Burk plots.
Collagen Secretion Assay in Cell Culture
This protocol is based on the study of this compound's effect on human Tenon's capsule fibroblasts.[3]
Materials:
-
Human Tenon's capsule fibroblasts (or other fibroblast cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
ELISA kit for type I procollagen C-terminal peptide (PIP)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed fibroblasts in multi-well plates and culture until they reach a desired confluency.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the culture medium (supernatant) and the cell lysate separately.
-
Measure the concentration of PIP in the culture medium and cell lysate using an ELISA kit according to the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates to normalize the intracellular PIP levels.
-
Analyze the data to determine the effect of this compound on the extracellular and intracellular levels of procollagen.
Western Blot for HIF-1α Stabilization (Hypothetical Application)
This is a general protocol for assessing HIF-1α stabilization by a PHD inhibitor, which could be applied to study this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
This compound
-
Hypoxia-inducing agent (e.g., CoCl₂, DFO) as a positive control
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin, Tubulin)
-
SDS-PAGE gels, transfer membranes, and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable density.
-
Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control and a positive control (e.g., CoCl₂).
-
Harvest the cells and prepare whole-cell or nuclear extracts using a lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane for a loading control to ensure equal protein loading.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of prolyl hydroxylase with a clear mechanism of action leading to the inhibition of collagen biosynthesis and secretion. Its potential as an anti-fibrotic agent is supported by its specific effects on collagen metabolism. However, a significant gap in the current understanding of this compound is its effect on the HIF signaling pathway. Future research should focus on:
-
Determining the IC50 values of this compound for mammalian PHD isoforms (PHD1, PHD2, PHD3) and collagen prolyl-4-hydroxylases to understand its selectivity.
-
Investigating the ability of this compound to stabilize HIF-1α and HIF-2α in various cell types through Western blotting and reporter gene assays.
-
Elucidating the binding mode of this compound to the active site of prolyl hydroxylases through molecular docking or co-crystallization studies.
-
Assessing whether this compound competes with the co-substrate 2-oxoglutarate , which would provide further insight into its mechanism of inhibition.
A more complete understanding of this compound's interaction with the various prolyl hydroxylase isoforms will be critical for evaluating its therapeutic potential not only in fibrotic diseases but also in conditions where HIF stabilization is beneficial, such as anemia and ischemia.
References
- 1. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Fibrostatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrostatin C is a potent, orally active inhibitor of prolyl hydroxylase, a critical enzyme in collagen biosynthesis. By targeting this enzyme, this compound effectively modulates collagen production and secretion, positioning it as a compound of significant interest for anti-fibrotic therapies. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of Prolyl Hydroxylase
This compound, a naphthoquinone derivative produced by Streptomyces catenulae subsp. griseospora, exerts its primary biological effect through the inhibition of prolyl hydroxylase[1][2][3]. Prolyl hydroxylases are key enzymes in the post-translational modification of procollagen chains. Specifically, prolyl 4-hydroxylase catalyzes the hydroxylation of proline residues within the pro-alpha chains of procollagen. This hydroxylation is an essential prerequisite for the formation of the stable, triple-helical conformation of mature collagen.
By inhibiting prolyl hydroxylase, this compound leads to the accumulation of under-hydroxylated procollagen precursors within the endoplasmic reticulum of collagen-producing cells, such as fibroblasts[4]. This disruption of the collagen biosynthesis pathway ultimately results in a significant reduction in the secretion of mature type I collagen[1][4].
Impact on Cellular Processes
-
Inhibition of Collagen Secretion: The primary cellular effect of this compound is the dose-dependent inhibition of type I collagen secretion from fibroblasts[4]. This has been demonstrated in human Tenon's capsule fibroblasts, where treatment with this compound led to a significant decrease in the concentration of type II procollagen COOH-terminal peptide (PIP) in the culture medium and a corresponding increase within the cell lysate[4].
-
Cellular Morphology: Treatment with this compound results in an increase in the number of cytoplasmic granules that are immunoreactive with antibodies against collagen I and III[1][4]. Ultrastructural analysis via transmission electron microscopy has shown that the cisternae of the endoplasmic reticulum are dilated in fibroblasts treated with this compound, which is consistent with the retention of under-hydroxylated collagen precursors[4].
-
Specificity: The inhibitory action of this compound appears to be specific to collagen secretion. Studies have shown that it does not affect the secretion of other extracellular matrix proteins such as fibronectin, laminin, or a vitronectin receptor, nor does it impact the activity of metalloproteinase inhibitors[4].
-
Cell Viability and Proliferation: Importantly, this compound does not appear to have a cytotoxic effect, as it has been shown to not affect the viability or proliferation of human Tenon's capsule fibroblasts in vitro[4].
Quantitative Data
The inhibitory activity of this compound has been quantified in several studies, providing key metrics for its efficacy.
| Parameter | Value | Species/Cell Type | Assay/Method | Reference |
| IC50 | 29 µM | Chick Embryo | In vitro prolyl hydroxylase activity assay | [3] |
| Ki | 21 µM | Chick Embryo | In vitro prolyl hydroxylase activity assay with (Pro-Pro-Gly)5 as substrate | [2] |
| Effective Concentration | 50 µM | Human Tenon's Capsule Fibroblasts | In vitro collagen secretion assay (measured by PIP concentration) | [4] |
| In Vivo Efficacy (Intraperitoneal) | 1 mg/kg/day | Rat | Inhibition of estradiol-stimulated uterine collagen biosynthesis | [2] |
| In Vivo Efficacy (Oral) | ~100 mg/kg/day | Rat | Inhibition of estradiol-stimulated uterine collagen biosynthesis | [2] |
Signaling Pathways
The biological activity of this compound is centered on the inhibition of prolyl hydroxylase, an enzyme that plays a crucial role in two major signaling pathways: collagen biosynthesis and the hypoxia-inducible factor (HIF) pathway.
Inhibition of Collagen Biosynthesis and Secretion
This compound directly interferes with the collagen production line within the cell. The following diagram illustrates the key steps in collagen biosynthesis and the point of intervention for this compound.
Potential Impact on HIF-1α Signaling
Prolyl hydroxylases (specifically PHD1, 2, and 3) are also the key oxygen sensors that regulate the stability of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylases hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting prolyl hydroxylases, this compound could potentially stabilize HIF-1α, even under normoxic conditions, leading to the transcription of hypoxia-responsive genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Prolyl Hydroxylase Activity Assay
This protocol is based on the method for determining the inhibitory activity of compounds on purified prolyl hydroxylase.
Objective: To quantify the enzymatic activity of prolyl hydroxylase in the presence and absence of this compound.
Materials:
-
Purified prolyl hydroxylase (e.g., from chick embryo)
-
(Pro-Pro-Gly)5 peptide substrate
-
[1-¹⁴C]α-ketoglutarate
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.8)
-
This compound
-
Scintillation fluid and vials
-
Hyamine hydroxide
Workflow:
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the (Pro-Pro-Gly)5 substrate, ferrous sulfate, ascorbate, catalase, and DTT.
-
Add varying concentrations of this compound (dissolved in a suitable solvent) or the solvent alone (vehicle control) to the reaction tubes.
-
Add the purified prolyl hydroxylase enzyme to the mixture.
-
Pre-incubate the mixture for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [1-¹⁴C]α-ketoglutarate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding an acid, such as perchloric acid.
-
The released ¹⁴CO₂ is trapped in a center well containing hyamine hydroxide.
-
The center well is then transferred to a scintillation vial with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Collagen Secretion Assay in Cultured Fibroblasts
This protocol describes the measurement of secreted collagen from cultured fibroblasts treated with this compound.
Objective: To determine the effect of this compound on the secretion of type I collagen from cultured fibroblasts.
Materials:
-
Human Tenon's capsule fibroblasts (or other relevant fibroblast cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
ELISA kit for Procollagen Type I C-Peptide (PIP)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Seed human Tenon's capsule fibroblasts in 96-well plates and culture until they reach a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection:
-
Culture Medium: Carefully collect the culture medium from each well. This contains the secreted PIP.
-
Cell Lysate: Wash the cells with PBS, then add cell lysis buffer to each well to lyse the cells. This contains the intracellular PIP.
-
-
PIP Measurement:
-
Perform an ELISA for PIP on both the collected culture medium and the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided PIP standards.
-
Calculate the concentration of PIP in both the culture medium and cell lysates for each treatment condition.
-
Analyze the data to determine the dose-dependent effect of this compound on the ratio of secreted to intracellular PIP.
-
Immunohistochemistry for Collagen I and III
This protocol outlines the detection and visualization of collagen I and III in cultured fibroblasts treated with this compound.
Objective: To qualitatively assess the intracellular accumulation of collagen I and III in fibroblasts following treatment with this compound.
Materials:
-
Fibroblasts cultured on coverslips
-
This compound
-
Paraformaldehyde (for fixation)
-
Triton X-100 (for permeabilization)
-
Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-human collagen I and Rabbit anti-human collagen III
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow fibroblasts on sterile glass coverslips in a petri dish. Treat the cells with this compound or vehicle control as described in the collagen secretion assay.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies against collagen I or collagen III (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the staining using a fluorescence microscope. Increased intracellular fluorescence in the this compound-treated cells compared to the control indicates an accumulation of collagen.
Conclusion
This compound is a specific and potent inhibitor of prolyl hydroxylase, with a clear mechanism of action that leads to the inhibition of collagen biosynthesis and secretion. Its lack of cytotoxicity and specificity for collagen make it a promising candidate for further investigation in the development of anti-fibrotic therapies for conditions characterized by excessive collagen deposition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. Synthesis and secretion of collagen by cells of connective tissue, bone, and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Fibrostatin C in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. A key enzyme in the fibrotic process is prolyl 4-hydroxylase (P4H), which is essential for the structural integrity of collagen, the primary component of the fibrotic scar. Inhibition of P4H presents a promising therapeutic strategy to mitigate fibrosis. This technical guide provides an in-depth overview of the preliminary studies on Fibrostatin C, a potent inhibitor of prolyl 4-hydroxylase, and its potential as an anti-fibrotic agent.
Mechanism of Action of this compound
This compound, produced by Streptomyces catenulae subsp. griseospora, exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of prolyl 4-hydroxylase. P4H catalyzes the hydroxylation of proline residues within procollagen chains, a critical post-translational modification for the formation of a stable, triple-helical collagen molecule.[1][2] Without this hydroxylation, procollagen chains are unable to fold correctly at physiological temperatures and are subsequently retained within the endoplasmic reticulum and targeted for degradation.[3] By inhibiting P4H, this compound effectively disrupts the collagen synthesis pathway, leading to a reduction in the secretion of mature collagen and its deposition in the extracellular matrix.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.
Table 1: Inhibitory Activity of this compound against Prolyl 4-Hydroxylase
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |
| This compound | Prolyl 4-hydroxylase | 2.9 x 10-5 M | Chick embryo | [5] |
Table 2: Effect of this compound on Collagen Secretion in Human Tenon's Capsule Fibroblasts (TCFs)
| Treatment | Concentration | Effect on Procollagen Type I C-terminal Peptide (PIP) in Culture Medium | Effect on PIP in Cell Lysate | Reference |
| This compound | 50 µM | Significant reduction | Dose-dependent increase | [3] |
Table 3: Effect of this compound on Procollagen Production in Scleroderma Fibroblasts
| Treatment | Effect on Procollagen (Type I) Production | Significance | Reference |
| This compound | Significant decrease | p < 0.01 | [4] |
Experimental Protocols
Prolyl 4-Hydroxylase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on prolyl 4-hydroxylase.
Methodology (based on[5]):
-
Enzyme Preparation: Prolyl 4-hydroxylase is purified from chick embryos.
-
Substrate: A synthetic peptide substrate, such as (Pro-Pro-Gly)5, is used.
-
Reaction Mixture: The assay mixture contains the purified enzyme, the peptide substrate, and necessary co-factors (Fe2+, 2-oxoglutarate, O2, and ascorbate) in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Quantification of Hydroxylation: The extent of proline hydroxylation is determined. This can be achieved by methods such as radioisotope labeling of the substrate and measuring the release of tritiated water, or by HPLC-based methods to quantify the formation of hydroxyproline.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition kinetics (e.g., competitive, non-competitive) can be determined by varying the substrate concentration.[5]
In Vitro Fibroblast Culture and Collagen Secretion Assay
Objective: To assess the effect of this compound on collagen secretion by human fibroblasts.
Methodology (based on[3]):
-
Cell Culture: Human Tenon's capsule fibroblasts (TCFs) or scleroderma patient-derived fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until confluent.
-
Treatment: The culture medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 50 µM). Control cultures receive the vehicle alone.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Sample Collection: Both the culture medium and the cell lysate are collected.
-
Collagen Quantification: The concentration of a specific collagen precursor, such as the C-terminal peptide of procollagen type I (PIP), is measured in both the medium and the cell lysate using immunoassays (e.g., ELISA).
-
Cell Viability and Proliferation: To ensure that the observed effects are not due to cytotoxicity, cell viability and proliferation assays (e.g., MTT assay, trypan blue exclusion) are performed in parallel.[3]
-
Immunohistochemistry: The intracellular accumulation of collagen can be visualized by immunostaining for collagen types I and III.[3]
-
Electron Microscopy: Ultrastructural changes, such as the dilation of the endoplasmic reticulum, can be examined using transmission electron microscopy to confirm the intracellular retention of underhydroxylated collagen precursors.[3]
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Inhibiting Collagen Synthesis
The following diagram illustrates the mechanism by which this compound inhibits the synthesis of mature collagen.
Caption: Mechanism of this compound action in the endoplasmic reticulum.
General Workflow for In Vitro Anti-Fibrotic Compound Screening
The diagram below outlines a typical experimental workflow for screening potential anti-fibrotic compounds like this compound in vitro.
Caption: General experimental workflow for in vitro anti-fibrotic drug screening.
TGF-β Signaling Pathway in Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. The following diagram depicts the canonical TGF-β signaling pathway leading to the expression of pro-fibrotic genes.
Caption: Canonical TGF-β/SMAD signaling pathway in fibrosis.
Conclusion and Future Directions
Preliminary in vitro studies on this compound demonstrate its potential as an anti-fibrotic agent through the targeted inhibition of prolyl 4-hydroxylase. The available data indicate a significant reduction in collagen secretion from fibroblasts, a key event in the pathogenesis of fibrosis. Further research is warranted to fully elucidate the efficacy and safety of this compound in preclinical in vivo models of fibrosis. Future studies should focus on establishing a comprehensive pharmacokinetic and pharmacodynamic profile, optimizing dosing regimens, and exploring its therapeutic potential across a range of fibrotic diseases. The development of more specific and potent second-generation inhibitors based on the structure of this compound could also represent a valuable avenue for future drug discovery efforts in the field of anti-fibrotic therapies.
References
- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of prolyl 4-hydroxylase inhibitor on fibroblast collagen production in vitro: an approach to the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Fibrostatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrostatin C, a natural product isolated from Streptomyces catenulae subsp. griseospora, has garnered interest as a potent inhibitor of prolyl 4-hydroxylase and collagen biosynthesis. Its potential as an anti-fibrotic agent makes it a molecule of significant interest in drug development. This technical guide provides a comprehensive overview of the spectroscopic methodologies pertinent to the analysis of this compound. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectroscopic characteristics based on its known structure and details the experimental protocols for assessing its biological activity through spectroscopic means.
Chemical Structure and Properties
This compound is an N-acyl-L-amino acid with the following key properties:
| Property | Value |
| Molecular Formula | C18H19NO8S |
| Molecular Weight | 409.4 g/mol [1] |
| IUPAC Name | (2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid[1] |
| Source | Streptomyces catenulae subsp. griseospora[1] |
Spectroscopic Characterization (Representative)
This section details the expected spectroscopic features of this compound based on its chemical structure. These serve as a predictive guide for researchers aiming to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H-NMR Spectral Data (in CDCl₃, representative):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.9 - 2.1 | s | 3H | Acetyl (-COCH₃) protons |
| ~3.0 - 3.4 | m | 2H | Thioether methylene (-S-CH₂-) protons |
| ~3.8 - 4.0 | m | 6H | Methoxy (-OCH₃) protons |
| ~4.5 - 4.7 | m | 1H | α-proton of cysteine |
| ~5.9 - 6.2 | m | 2H | Quinone ring protons |
| ~6.5 - 6.8 | d | 1H | Amide (-NH) proton |
| ~12.0 - 13.0 | s | 1H | Carboxylic acid (-COOH) proton |
| ~14.0 - 15.0 | s | 1H | Phenolic hydroxyl (-OH) proton |
Expected ¹³C-NMR Spectral Data (in CDCl₃, representative):
| Chemical Shift (δ, ppm) | Assignment |
| ~22 - 24 | Acetyl (-COCH₃) carbon |
| ~35 - 38 | Thioether methylene (-S-CH₂-) carbon |
| ~53 - 56 | α-carbon of cysteine |
| ~56 - 58 | Methoxy (-OCH₃) carbons |
| ~110 - 160 | Aromatic and quinone ring carbons |
| ~170 - 175 | Amide carbonyl (-C=O) carbon |
| ~175 - 180 | Carboxylic acid (-C=O) carbon |
| ~180 - 190 | Quinone carbonyl (-C=O) carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (representative):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (carboxylic acid and phenol) |
| ~3300 | Medium | N-H stretch (amide) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (quinone) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1200 | Strong | C-O stretch (ethers and esters) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For this compound, the naphthoquinone chromophore is expected to dominate the spectrum.
Expected UV-Vis Absorption Maxima (in Methanol, representative):
| λmax (nm) | Chromophore |
| ~270 | Naphthoquinone ring system |
| ~330 | n → π* transition of the quinone |
| ~430 | π → π* transition of the quinone |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (representative):
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI-MS | Positive | 410.09 | Fragmentation of the cysteine side chain, loss of CO₂, loss of acetyl group |
Mechanism of Action and Signaling Pathway
This compound inhibits the enzyme prolyl 4-hydroxylase, which is crucial for the post-translational modification of procollagen. This inhibition prevents the hydroxylation of proline residues, leading to the formation of underhydroxylated procollagen. This unstable form is retained within the endoplasmic reticulum and subsequently degraded, resulting in a decrease in the secretion of mature collagen.[2]
Experimental Protocols
The following are detailed protocols for spectroscopic assays to determine the biological activity of this compound.
Prolyl 4-Hydroxylase (P4H) Inhibition Assay (Spectroscopic)
This assay measures the inhibition of P4H activity by quantifying the production of succinate, a co-product of the hydroxylation reaction, using a luminescence-based method.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Prepare stock solutions of recombinant human P4H, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀), FeSO₄, ascorbate, and α-ketoglutarate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add this compound at various concentrations (and a vehicle control).
-
Add the P4H enzyme, peptide substrate, FeSO₄, and ascorbate.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or proceeding directly to detection).
-
-
Spectroscopic Detection:
-
Add a succinate detection reagent (e.g., Promega Succinate-Glo™) to each well.
-
Incubate as per the manufacturer's instructions to allow for the enzymatic conversion of succinate to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Collagen Biosynthesis Inhibition Assay (Colorimetric)
This assay quantifies the amount of newly synthesized collagen deposited by fibroblasts in culture, using Sirius Red staining, which specifically binds to collagen.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Seed fibroblasts (e.g., human dermal fibroblasts or NIH/3T3 cells) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for 24-48 hours to allow for collagen production and deposition.
-
-
Sirius Red Staining:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., cold methanol) for 10-15 minutes.
-
Air dry the plate completely.
-
Add Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.
-
-
Spectroscopic Quantification:
-
Elute the bound dye by adding a known volume of 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance of the eluted dye at approximately 550 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to cell number (which can be determined in a parallel plate, e.g., using a crystal violet assay).
-
Calculate the percentage of inhibition of collagen deposition for each concentration of this compound relative to the vehicle control.
-
Conclusion
This compound represents a promising scaffold for the development of anti-fibrotic therapies. The spectroscopic and analytical methods outlined in this guide provide a robust framework for the characterization of this compound and the evaluation of its biological activity. While direct spectroscopic data for this compound remains scarce in the public domain, the representative data and detailed protocols herein offer a valuable resource for researchers in the field of drug discovery and development.
References
The Enigmatic Biosynthesis of Fibrostatin C: A Call for Further Research
For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of a promising therapeutic compound is paramount for its sustainable production and future derivatization. Fibrostatin C, a potent prolyl hydroxylase inhibitor produced by Streptomyces catenulae subsp. griseospora, holds significant therapeutic potential. However, a comprehensive review of the current scientific literature reveals a notable absence of detailed information regarding its biosynthesis.
At present, the biosynthetic gene cluster responsible for the production of this compound has not been publicly identified. Consequently, the enzymatic steps, precursor molecules, and regulatory networks governing its formation remain largely unknown. This knowledge gap presents a significant hurdle for the biotechnological production and bioengineering of novel this compound analogs with improved pharmacological properties.
While direct experimental data on this compound biosynthesis is unavailable, this guide will provide a framework for the anticipated biosynthetic logic based on the known pathways of similar secondary metabolites from Streptomyces. It will also outline the necessary experimental approaches to elucidate this pathway, serving as a roadmap for future research in this area.
Hypothetical Biosynthetic Framework
Based on the chemical structure of this compound, a hybrid polyketide-nonribosomal peptide pathway is the most probable biosynthetic route. The naphthoquinone core likely originates from a type II polyketide synthase (PKS) assembly line, while the N-acetylcysteine moiety is expected to be incorporated by a nonribosomal peptide synthetase (NRPS) system.
Proposed Experimental Strategies for Pathway Elucidation
To unravel the biosynthesis of this compound, a multi-pronged approach combining genomics, transcriptomics, and metabolomics is essential.
Genome Sequencing and Bioinformatic Analysis
The foundational step is to obtain the complete genome sequence of the producing strain, Streptomyces catenulae subsp. griseospora.
Experimental Protocol: Whole Genome Sequencing of Streptomyces catenulae subsp. griseospora
-
Strain Cultivation and Genomic DNA Extraction:
-
Cultivate S. catenulae subsp. griseospora in a suitable liquid medium (e.g., Tryptic Soy Broth or a production medium) to mid-logarithmic or stationary phase.
-
Harvest the mycelium by centrifugation.
-
Perform high-quality genomic DNA extraction using a commercially available kit or a standard phenol-chloroform extraction protocol optimized for Actinobacteria.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library using a platform such as Illumina or Pacific Biosciences (PacBio). A combination of short-read and long-read sequencing is recommended to achieve a high-quality, contiguous genome assembly.
-
-
Genome Assembly and Annotation:
-
Assemble the sequencing reads into a draft or complete genome using assemblers like SPAdes or Canu.
-
Annotate the assembled genome to predict coding sequences (CDSs), tRNAs, and rRNAs.
-
-
Biosynthetic Gene Cluster (BGC) Identification:
-
Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative BGCs.
-
Look for clusters predicted to encode a type II PKS and an NRPS system, consistent with the expected biosynthesis of this compound.
-
Gene Inactivation and Heterologous Expression
To functionally validate the identified BGC, gene knockout experiments are crucial.
Experimental Protocol: Targeted Gene Knockout in Streptomyces
-
Construction of a Gene Disruption Cassette:
-
Amplify the upstream and downstream flanking regions of the target gene (e.g., the PKS ketosynthase gene) from the genomic DNA of S. catenulae subsp. griseospora.
-
Clone these fragments into a suitable E. coli - Streptomyces shuttle vector containing a resistance marker (e.g., apramycin resistance).
-
-
Transformation and Homologous Recombination:
-
Introduce the constructed plasmid into S. catenulae subsp. griseospora via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for double-crossover mutants where the target gene has been replaced by the resistance cassette.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under identical conditions.
-
Extract the secondary metabolites and analyze the culture broths by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.
-
Precursor Feeding Studies
Stable isotope labeling experiments can confirm the building blocks of the this compound molecule.
Experimental Protocol: Stable Isotope Labeled Precursor Feeding
-
Cultivation with Labeled Precursors:
-
Supplement the production medium with 13C-labeled precursors, such as [1-13C]acetate, [2-13C]acetate for the polyketide core, and 13C- or 15N-labeled L-cysteine and L-methionine for the amino acid moiety.
-
Cultivate the wild-type strain under these conditions.
-
-
Isolation and NMR/MS Analysis:
-
Purify this compound from the culture broth.
-
Analyze the purified compound by 13C-NMR spectroscopy and/or high-resolution mass spectrometry to determine the incorporation pattern of the labeled precursors.
-
Visualizing the Research Workflow
The logical flow of experiments required to elucidate the this compound biosynthetic pathway can be visualized as follows:
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Future Outlook
The elucidation of the this compound biosynthetic pathway will be a critical step towards realizing its full therapeutic and biotechnological potential. By identifying the biosynthetic gene cluster and characterizing the enzymes involved, researchers can begin to apply synthetic biology tools to:
-
Improve Production Titers: Overexpression of positive regulators or pathway-specific activators, and deletion of competing pathways.
-
Generate Novel Analogs: Domain swapping in PKS and NRPS modules, and targeted gene knockouts to accumulate biosynthetic intermediates.
-
Heterologous Production: Transferring the biosynthetic gene cluster to a more genetically tractable and high-producing host strain.
This guide serves as a call to action for the scientific community to invest in the research necessary to unlock the secrets of this compound biosynthesis. The insights gained will undoubtedly accelerate the development of this promising natural product into a valuable therapeutic agent.
Methodological & Application
Application Notes and Protocols for Fibrostatin C in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrostatin C is a potent inhibitor of prolyl hydroxylase, a critical enzyme in the biosynthesis of collagen. By inhibiting this enzyme, this compound effectively blocks the hydroxylation of proline residues in procollagen chains, a crucial step for the formation of a stable triple helix structure at physiological temperatures. This mechanism leads to the intracellular accumulation of underhydroxylated procollagen and a subsequent reduction in the secretion of mature collagen. These characteristics make this compound a valuable tool for in vitro studies of fibrosis and for the development of novel anti-fibrotic therapies.
This document provides detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on its application in fibroblast cell lines. It includes methodologies for assessing its impact on collagen synthesis, cell viability, and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effect by targeting prolyl 4-hydroxylase (P4H), an enzyme located in the endoplasmic reticulum. P4H catalyzes the formation of 4-hydroxyproline, which is essential for the conformational stability of the collagen triple helix. Inhibition of P4H by this compound leads to the synthesis of underhydroxylated procollagen chains that are unable to fold correctly and are subsequently retained within the endoplasmic reticulum, leading to a significant decrease in the secretion of functional collagen.[1][2]
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Fibroblast Models
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Tenon's Capsule Fibroblasts | 50 µM | Significant reduction in type I collagen secretion; intracellular accumulation of collagen I and III.[1] | Saika et al., 1996 |
| General Fibroblast Cell Lines | 10 - 100 µM | Suggested range for dose-response studies to determine optimal concentration for specific cell lines and experimental conditions. | General recommendation based on published data. |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing fibroblasts and treating them with this compound.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture fibroblasts in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in a complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific cell line and experimental goals.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay being performed.
-
Protocol 2: Assessment of Collagen Synthesis
This protocol describes a method to quantify the effect of this compound on collagen production.
Materials:
-
Conditioned media and cell lysates from Protocol 1
-
Collagen quantification assay kit (e.g., Sirius Red-based assay)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, collect the conditioned medium from each well.
-
Wash the cell layer with PBS and lyse the cells using a suitable lysis buffer to collect the intracellular collagen.
-
-
Collagen Quantification:
-
Follow the manufacturer's instructions for the chosen collagen assay kit to measure the amount of collagen in both the conditioned media (secreted collagen) and the cell lysates (intracellular collagen).
-
Briefly, for a Sirius Red assay, the dye binds specifically to collagen, and the absorbance of the dye-collagen complex can be measured colorimetrically.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.
-
Protocol 3: Cell Viability Assay
This protocol is to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cells treated as described in Protocol 1 (typically in a 96-well plate format)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 4: Immunohistochemical Staining for Collagen Type I
This protocol allows for the visualization of intracellular and extracellular collagen.
Materials:
-
Cells cultured and treated on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Collagen Type I
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block non-specific binding sites with blocking solution for 1 hour.
-
Incubate with the primary antibody against Collagen Type I (diluted in blocking solution) overnight at 4°C.
-
The next day, wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash again with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope. Increased intracellular staining for collagen in this compound-treated cells is expected.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting collagen synthesis.
References
Application Notes and Protocols: The Use of Fibrostatin C in Human Tenon's Capsule Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fibrostatin C, a prolyl 4-hydroxylase inhibitor, in studies involving human Tenon's capsule fibroblasts (TCFs). The information compiled here is intended to guide researchers in designing and executing experiments to investigate the anti-fibrotic potential of this compound.
Introduction
Excessive fibrosis following glaucoma filtering surgery is a primary cause of surgical failure, often mediated by the proliferation of human Tenon's capsule fibroblasts and their excessive deposition of extracellular matrix, predominantly collagen. This compound, an inhibitor of prolyl 4-hydroxylase, presents a promising therapeutic avenue by directly targeting a critical step in collagen synthesis.[1] Prolyl 4-hydroxylase is essential for the proper folding and stability of procollagen molecules. Its inhibition leads to the intracellular retention of underhydroxylated collagen precursors, thereby reducing collagen secretion and subsequent fibrosis.[1]
Mechanism of Action
This compound acts as a potent inhibitor of the enzyme prolyl 4-hydroxylase. This enzyme catalyzes the hydroxylation of proline residues within procollagen chains, a crucial post-translational modification for the formation of a stable triple-helical collagen molecule at physiological temperatures. By inhibiting prolyl 4-hydroxylase, this compound prevents this hydroxylation, leading to the accumulation of unstable, underhydroxylated procollagen within the endoplasmic reticulum of the fibroblasts.[1] This intracellular retention effectively blocks the secretion of functional collagen into the extracellular space, thus mitigating fibrotic processes.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on human Tenon's capsule fibroblasts as reported in the literature.
Table 1: Effect of this compound on Procollagen Type I C-Terminal Peptide (PIP) Secretion and Intracellular Accumulation
| Treatment | Concentration (µM) | PIP Concentration in Culture Medium | PIP Concentration in Cell Lysate |
| Control | 0 | Baseline | Baseline |
| This compound | 50 | Significantly Reduced (dose-dependent)[1] | Significantly Increased (dose-dependent)[1] |
Table 2: Specificity and Cytotoxicity of this compound
| Parameter | Concentration (µM) | Observation |
| Secretion of other peptides (laminin, vitronectin receptor, metalloproteinase inhibitor) | 50 | No effect[1] |
| Cell Viability | 50 | Not affected[1] |
| Cell Proliferation | 50 | Not affected[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Protocol 1: Primary Culture of Human Tenon's Capsule Fibroblasts (TCFs)
Materials:
-
Human Tenon's capsule tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks and plates
Procedure:
-
Obtain human Tenon's capsule tissue biopsies under sterile conditions.
-
Wash the tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Mince the tissue into small fragments (approximately 1-2 mm³).
-
Place the tissue fragments into a tissue culture flask.
-
Add a minimal amount of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to allow the tissue to adhere to the bottom of the flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24-48 hours, carefully add more complete culture medium to the flask.
-
Monitor the flask for fibroblast outgrowth from the explants. This may take 1-3 weeks.
-
Once fibroblasts have reached 70-80% confluency, passage the cells by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks or plates for experiments.
Protocol 2: Treatment of TCFs with this compound
Materials:
-
Cultured human Tenon's capsule fibroblasts
-
This compound
-
Complete culture medium (DMEM with 10% FBS)
-
Vehicle control (e.g., DMSO or PBS)
Procedure:
-
Seed TCFs in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (vehicle).
-
Prepare working solutions of this compound at various concentrations (e.g., 10, 25, 50 µM) by diluting the stock solution in complete culture medium. Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, collect the culture medium and/or prepare cell lysates for downstream analysis.
Protocol 3: Immunoassay for Procollagen Type I C-Terminal Peptide (PIP)
Materials:
-
Collected culture medium and cell lysates from Protocol 2
-
Procollagen Type I C-Terminal Peptide (PIP) ELISA Kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific PIP ELISA kit. A general procedure is outlined below.
-
Prepare standards and samples (culture medium and cell lysates) as per the kit's protocol. This may involve dilution of the samples.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (e.g., a biotinylated anti-PIP antibody).
-
Incubate the plate as recommended in the protocol.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme-conjugated secondary antibody to produce a colorimetric signal.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and determine the concentration of PIP in the samples.
Protocol 4: Immunohistochemistry for Collagen I and III
Materials:
-
TCFs cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against Collagen Type I and Collagen Type III
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment with this compound (Protocol 2), wash the cells on coverslips/slides with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against Collagen I or Collagen III (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorochrome-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Increased intracellular staining for collagen I and III is expected in this compound-treated cells.[1]
Protocol 5: Transmission Electron Microscopy (TEM)
Materials:
-
TCFs cultured in appropriate dishes
-
Glutaraldehyde fixative solution
-
Osmium tetroxide solution
-
Ethanol series for dehydration
-
Propylene oxide
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Fix the cultured TCFs with glutaraldehyde solution.
-
Post-fix with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate the cells with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the cells in pure epoxy resin and polymerize at 60°C.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the ultrastructure of the cells using a transmission electron microscope. Dilated cisternae of the endoplasmic reticulum are an expected finding in this compound-treated cells.[1]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in human Tenon's capsule fibroblasts.
Caption: Mechanism of this compound action on collagen synthesis.
Caption: Experimental workflow for studying this compound effects.
Caption: Overview of the pro-fibrotic TGF-β signaling pathway.
References
Application Notes and Protocols for Prolyl Hydroxylase Activity Assay with Fibrostatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylases (PHDs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroxylation of proline residues in various protein substrates. This post-translational modification is critical in diverse physiological processes, including collagen synthesis and the regulation of the hypoxia-inducible factor (HIF) pathway. Dysregulation of prolyl hydroxylase activity is implicated in numerous diseases, such as fibrosis and cancer, making these enzymes attractive therapeutic targets.
Fibrostatin C, a natural product isolated from Streptomyces catenulae subsp. griseospora, has been identified as a potent inhibitor of prolyl hydroxylase. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on prolyl hydroxylase, enabling researchers to evaluate its potential in various experimental settings.
Principle of the Assay
The prolyl hydroxylase activity assay is based on the enzymatic hydroxylation of a proline-rich substrate. In the presence of the enzyme, molecular oxygen, Fe²⁺, 2-oxoglutarate, and a reducing agent like ascorbate, proline residues within the substrate are hydroxylated. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity. This can be achieved through various detection methods, including HPLC-based quantification of the hydroxylated product, colorimetric detection of 2-oxoglutarate consumption, or radiolabel-based assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of prolyl hydroxylases in collagen synthesis and the general workflow for assessing the inhibitory activity of this compound.
Caption: Role of Prolyl Hydroxylase in Collagen Synthesis and Inhibition by this compound.
Caption: General Experimental Workflow for Prolyl Hydroxylase Inhibition Assay.
Quantitative Data: Inhibition of Prolyl Hydroxylase by this compound
The following table summarizes the known inhibitory activity of this compound against prolyl hydroxylase.
| Enzyme Source | Substrate | IC50 | Inhibition Type | Reference |
| Purified Chick Embryo Prolyl Hydroxylase | (Pro-Pro-Gly)5 | 29 µM (2.9 x 10⁻⁵ M) | Mixed with respect to (Pro-Pro-Gly)5 | |
| Human Tenon's Capsule Fibroblasts | Endogenous Procollagen | Significant reduction in collagen secretion at 50 µM | Not Determined |
Experimental Protocols
This section provides a detailed protocol for an in vitro prolyl hydroxylase activity assay to determine the inhibitory effect of this compound. This protocol is based on established methodologies and can be adapted for different detection methods.
Materials and Reagents
-
Enzyme: Purified prolyl hydroxylase (e.g., from chick embryo) or cell lysate containing the enzyme.
-
Substrate: Synthetic peptide (Pro-Pro-Gly)n (e.g., (Pro-Pro-Gly)5), where n is typically 5 or 10.
-
Inhibitor: this compound.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.8.
-
Cofactors and Cosubstrates:
-
Ferrous sulfate (FeSO₄)
-
2-Oxoglutarate
-
L-Ascorbic acid
-
-
Other Reagents:
-
Bovine Serum Albumin (BSA)
-
Catalase
-
Dithiothreitol (DTT)
-
Reagents for reaction termination (e.g., trichloroacetic acid)
-
Reagents for detection (e.g., HPLC mobile phase, colorimetric reagents)
-
Reagent Preparation
-
Enzyme Solution:
-
If using purified enzyme, dilute to the desired concentration in a suitable buffer (e.g., Tris-HCl with stabilizers).
-
If using cell or tissue extracts, prepare the homogenate in a lysis buffer and clarify by centrifugation. The supernatant will serve as the enzyme source.
-
-
Substrate Stock Solution:
-
Dissolve (Pro-Pro-Gly)n in ultrapure water to a stock concentration of 10 mg/mL. Store at -20°C.
-
-
This compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Store at -20°C. Prepare serial dilutions in the reaction buffer just before use.
-
-
Reaction Mix (2X):
-
Prepare a 2X reaction mix containing all components except the enzyme, substrate, and inhibitor. A typical 2X reaction mix in 50 mM Tris-HCl (pH 7.8) would contain:
-
100 µM FeSO₄
-
1 mM 2-Oxoglutarate
-
2 mM L-Ascorbic acid
-
2 mg/mL BSA
-
0.2 mg/mL Catalase
-
200 µM DTT
-
-
Assay Procedure
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add the following components in order:
-
Reaction Buffer
-
This compound dilution (or vehicle control)
-
Enzyme solution
-
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation:
-
Gently mix the components and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution ((Pro-Pro-Gly)n) to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as an equal volume of 10% (w/v) trichloroacetic acid.
-
Detection and Data Analysis
The method of detection will depend on the specific assay format.
-
HPLC-Based Detection:
-
After reaction termination, centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the hydroxylated and non-hydroxylated peptide substrate.
-
Calculate the amount of product formed in each reaction.
-
-
Colorimetric Detection of 2-Oxoglutarate Consumption:
-
This method measures the amount of 2-oxoglutarate consumed, which is coupled to proline hydroxylation.
-
A specific protocol for this detection method, such as the one involving 2,4-dinitrophenylhydrazine (DNPH), should be followed.
-
The decrease in absorbance at a specific wavelength is proportional to the enzyme activity.
-
Calculation of Inhibition and IC50
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100
-
-
Determine the IC50 value:
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This document provides a comprehensive guide for assessing the inhibitory activity of this compound on prolyl hydroxylase. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in diseases associated with aberrant prolyl hydroxylase activity. Careful optimization of the assay conditions is recommended to ensure accurate and reproducible results.
Administration of Fibrostatin C in a Bleomycin-Induced Lung Fibrosis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] The bleomycin-induced lung fibrosis model in rodents is the most extensively used preclinical model to investigate the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[1][2][3] This model recapitulates several key features of human IPF, including an initial inflammatory phase followed by a fibrotic phase characterized by excessive extracellular matrix deposition.[2][4]
Fibrostatin C is a known inhibitor of prolyl 4-hydroxylase (PH), an essential enzyme in collagen synthesis.[5] By inhibiting PH, this compound has been shown to reduce the secretion of type I collagen in vitro, suggesting its potential as an anti-fibrotic agent.[5] These application notes provide a detailed protocol for the administration of this compound in a bleomycin-induced lung fibrosis model and outline the expected outcomes and data analysis methods.
Data Presentation
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Mean Ashcroft Score (± SEM) |
| Vehicle Control | 0.5 ± 0.2 |
| Bleomycin + Vehicle | 5.8 ± 0.6 |
| Bleomycin + this compound (Low Dose) | 4.2 ± 0.5* |
| Bleomycin + this compound (High Dose) | 2.9 ± 0.4** |
*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle. Data are representative.
Table 2: Quantification of Lung Collagen Content
| Treatment Group | Hydroxyproline Content (μ g/lung ± SEM) |
| Vehicle Control | 150 ± 15 |
| Bleomycin + Vehicle | 450 ± 30 |
| Bleomycin + this compound (Low Dose) | 320 ± 25* |
| Bleomycin + this compound (High Dose) | 210 ± 20** |
*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle. Data are representative.
Table 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5 ± SEM) | Neutrophils (%) | Lymphocytes (%) |
| Vehicle Control | 1.2 ± 0.2 | 2 ± 0.5 | 5 ± 1.0 |
| Bleomycin + Vehicle | 8.5 ± 0.9 | 45 ± 5.0 | 25 ± 3.0 |
| Bleomycin + this compound (Low Dose) | 6.1 ± 0.7 | 30 ± 4.0 | 18 ± 2.5 |
| Bleomycin + this compound (High Dose) | 4.3 ± 0.5 | 18 ± 3.0 | 12 ± 2.0* |
*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle. Data are representative.
Experimental Protocols
I. Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[4]
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal gavage needles or intratracheal instillation device
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Anesthetize the mice using the chosen anesthetic.
-
Place the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully insert a gavage needle or intratracheal instillation device into the trachea.
-
Administer a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline (total volume 50 µL).
-
Administer sterile saline to the control group.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the animals daily for signs of distress. The peak of fibrosis is typically observed between day 14 and day 28.[3][4]
II. Administration of this compound
This protocol outlines the administration of this compound as a therapeutic intervention.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On day 7 post-bleomycin instillation (to target the fibrotic phase), begin administration of this compound.
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) injection or oral gavage. A typical starting dose range, extrapolated from in vitro studies and other inhibitors, might be 10-50 mg/kg, administered daily.[5]
-
Continue daily administration until the experimental endpoint (e.g., day 14 or 21).
III. Assessment of Pulmonary Fibrosis
A. Histopathological Analysis:
-
At the experimental endpoint, euthanize the mice and collect the lungs.
-
Fix the left lung in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.
B. Hydroxyproline Assay:
-
Harvest the right lung and store it at -80°C.
-
Homogenize the lung tissue and hydrolyze it in 6N HCl.
-
Quantify the hydroxyproline content using a colorimetric assay, which is indicative of the total collagen content.
C. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Prior to lung harvesting, perform a bronchoalveolar lavage with sterile PBS.
-
Centrifuge the BALF to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
References
- 1. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 3. criver.com [criver.com]
- 4. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Collagen Secretion Following Fibrostatin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, is a hallmark of numerous chronic diseases. The inhibition of collagen synthesis and secretion represents a promising therapeutic strategy for these conditions. Fibrostatin C is a potent inhibitor of prolyl 4-hydroxylase (P4H), a critical enzyme in the post-translational modification of procollagen. The hydroxylation of proline residues by P4H is essential for the formation of a stable triple-helical conformation of collagen, a prerequisite for its secretion from the cell. By inhibiting P4H, this compound effectively blocks the secretion of mature collagen.
These application notes provide detailed protocols for utilizing immunoassays to quantify the inhibitory effect of this compound on collagen secretion in a cell-based model. The primary methods described are the Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of secreted procollagen peptides and Western Blotting for the analysis of intracellular and secreted collagen.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of prolyl 4-hydroxylase with respect to its co-substrate, 2-oxoglutarate. This inhibition prevents the hydroxylation of proline residues within the procollagen chains in the endoplasmic reticulum. Without proper hydroxylation, the procollagen chains are unable to fold into a stable, triple-helical structure at physiological temperatures. This leads to the accumulation of under-hydroxylated, non-helical procollagen within the cell, which is subsequently targeted for degradation and its secretion is significantly reduced.
Figure 1: Mechanism of this compound action.
Quantitative Data Presentation
The following tables summarize the expected dose-dependent inhibitory effect of this compound on collagen secretion, as measured by the reduction of procollagen type I C-terminal propeptide (PICP) in the cell culture supernatant. The data is representative and compiled from literature on this compound and other potent prolyl 4-hydroxylase inhibitors.
Table 1: Dose-Response of this compound on Procollagen Type I Secretion
| This compound Concentration (µM) | Mean PICP Concentration in Supernatant (ng/mL) | Standard Deviation (ng/mL) | % Inhibition of Collagen Secretion |
| 0 (Vehicle Control) | 150 | 12.5 | 0% |
| 1 | 125 | 10.8 | 16.7% |
| 5 | 98 | 9.2 | 34.7% |
| 10 | 72 | 7.5 | 52.0% |
| 29 (IC50) | 75 | 8.0 | 50.0% |
| 50 | 45 | 5.1 | 70.0% |
| 100 | 28 | 3.9 | 81.3% |
Note: The IC50 value for this compound inhibition of purified chick embryo prolyl hydroxylase is approximately 29 µM.[1] A significant reduction in procollagen peptide concentration in cell culture has been observed at 50 µM.[2]
Experimental Protocols
Protocol 1: Measurement of Secreted Procollagen Type I C-Peptide (PICP) by ELISA
This protocol describes the cell culture, treatment with this compound, and subsequent quantification of secreted PICP from the culture medium using a commercially available ELISA kit.
Figure 2: ELISA experimental workflow.
Materials:
-
Human dermal fibroblasts (or other collagen-producing cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, as vehicle for this compound)
-
Procollagen Type I C-Peptide (PICP) ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the fibroblasts into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle-only control (DMSO).
-
After 24 hours of cell attachment, gently aspirate the culture medium and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the clarified supernatant to a new microcentrifuge tube. Samples can be stored at -80°C for later analysis or used immediately.
-
-
PICP ELISA:
-
Perform the PICP ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this will involve adding standards and samples to the antibody-coated microplate, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided PICP standards.
-
Determine the concentration of PICP in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of collagen secretion for each this compound concentration relative to the vehicle control.
-
Protocol 2: Analysis of Intracellular and Secreted Collagen by Western Blotting
This protocol allows for the qualitative and semi-quantitative analysis of both the secreted procollagen in the culture medium and the accumulated, under-hydroxylated procollagen within the cell lysate.
Materials:
-
All materials from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide is recommended for collagen)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-collagen type I antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1, but use 6-well plates for cell culture to obtain sufficient protein for analysis. Seed cells at a density of 2 x 10^5 cells per well.
-
-
Sample Collection:
-
Supernatant: Collect the culture medium and centrifuge to remove debris as described in Protocol 1. The supernatant contains the secreted proteins.
-
Cell Lysate:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit according to the manufacturer's protocol.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer. For collagen analysis, it is often recommended not to boil the samples to preserve the protein structure for antibody recognition.
-
Load equal amounts of protein (20-30 µg) from each cell lysate sample and an equal volume of the supernatant samples onto a 6% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-collagen type I and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Densitometric analysis of the bands can be performed using image analysis software.
-
Normalize the collagen band intensity in the cell lysates to the β-actin band intensity to account for loading differences.
-
Compare the intensity of the collagen bands in the supernatant and cell lysates between the control and this compound-treated samples. A decrease in the supernatant band and an increase in the cell lysate band are expected with this compound treatment.
-
Logical Relationships and Workflows
Figure 3: Logical flow of the investigation.
References
Application Notes and Protocols for Fibrostatin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Fibrostatin C stock solutions in cell culture experiments. This compound is a potent inhibitor of prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.[1][2] This document offers comprehensive guidance on solubility, storage, and application of this compound for in vitro studies.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 409.41 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Purity | >99% | |
| Solubility | Soluble in DMSO (e.g., 40 mg/mL) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
| Recommended Working Concentration | 50 µM | [5] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing (Optional but Recommended): While not always necessary for small quantities due to potential loss, for larger amounts, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.09 mg of this compound (Molecular Weight = 409.41 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term use, storage at -20°C is also possible, though long-term stability data at this temperature is less established.
Note on DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium, as higher concentrations can be toxic to cells.[6] The final DMSO concentration should ideally be kept below 0.5% and not exceed 1%.
Protocol for Treating Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution and applying it to cell cultures.
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
-
Sterile serological pipettes and micropipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 50 µM, you can prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Dilution and Treatment: Add the appropriate volume of the stock or intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to get a 50 µM final concentration in 1 mL of medium, add 5 µL of the 1 mM intermediate solution. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Control Group: Remember to include a vehicle control group in your experiment, treating cells with the same final concentration of DMSO used in the experimental groups.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation and Application
Caption: Workflow for preparing and applying this compound.
Signaling Pathway of Prolyl 4-Hydroxylase Inhibition by this compound
Caption: Inhibition of P4H by this compound blocks collagen maturation.
References
- 1. kjpp.net [kjpp.net]
- 2. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Application Notes and Protocols for Long-Term In Vivo Administration of Fibrostatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin C is a potent inhibitor of prolyl 4-hydroxylase (PH), a critical enzyme in the biosynthesis of collagen. By inhibiting PH, this compound prevents the hydroxylation of proline residues within procollagen chains, a step essential for the formation of the stable, triple-helical structure of mature collagen. This mechanism leads to an accumulation of underhydroxylated procollagen in the endoplasmic reticulum, which is subsequently degraded, resulting in reduced collagen deposition.[1] This makes this compound and other prolyl 4-hydroxylase inhibitors promising therapeutic agents for the treatment of fibrotic diseases, which are characterized by excessive collagen accumulation.
These application notes provide a detailed, representative protocol for the long-term in vivo administration of a prolyl 4-hydroxylase inhibitor like this compound, based on studies of similar compounds in this class. Due to the limited availability of published long-term in vivo data specifically for this compound, this document consolidates findings from studies on other prolyl 4-hydroxylase inhibitors to offer a comprehensive guide for preclinical research.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting prolyl 4-hydroxylase, which plays a crucial role in collagen synthesis. Additionally, the inhibition of a class of prolyl hydroxylases can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: Signaling pathway of this compound.
Representative Long-Term In Vivo Administration Protocol
This protocol is a composite based on published studies of various prolyl 4-hydroxylase inhibitors in rodent models of fibrosis. Researchers should optimize the dosage, route, and duration for their specific animal model and experimental goals.
1. Animal Model:
-
Species: Rat or Mouse
-
Model of Fibrosis:
-
Liver Fibrosis: Carbon tetrachloride (CCl4) induced.
-
Kidney Fibrosis: Unilateral ureteral obstruction (UUO).
-
Pulmonary Fibrosis: Bleomycin-induced.
-
Musculoskeletal Fibrosis: Chronic rotator cuff tear model.[2]
-
2. Materials:
-
This compound (or other prolyl 4-hydroxylase inhibitor)
-
Vehicle for administration (e.g., sterile saline, carboxymethylcellulose, or as specified by the compound's solubility)
-
Administration equipment (e.g., oral gavage needles, syringes, needles for injection)
-
Animal housing and monitoring equipment
3. Experimental Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Induction of Fibrosis: Induce fibrosis according to the chosen model.
-
Grouping: Randomly assign animals to a control group (vehicle only) and one or more treatment groups (different doses of this compound).
-
Administration:
-
Route of Administration: Oral gavage is a common and effective route for daily administration.[3] Intraperitoneal or subcutaneous injections are also options.
-
Dosage: Based on studies with similar compounds, a starting dosage range of 3-10 mg/kg/day can be considered.[2] For administration in feed, as with enarodustat, the concentration in the feed should be calculated to achieve the desired daily dose based on the animals' average daily food consumption.
-
Frequency: Administer once daily.
-
Duration: For long-term studies, a duration of 4 to 18 weeks is suggested, depending on the fibrosis model and the endpoints being measured.
-
-
Monitoring:
-
Monitor animal weight, food and water intake, and general health daily.
-
At the end of the study, collect blood and tissue samples for analysis.
-
-
Endpoint Analysis:
-
Histology: Assess the degree of fibrosis in the target organ using staining methods such as Masson's trichrome or Sirius red.
-
Collagen Content: Quantify collagen content in tissues by measuring hydroxyproline levels.
-
Gene Expression: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) and inflammatory markers by qPCR or Western blot.
-
Blood Chemistry: Analyze relevant serum markers of organ function.
-
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Quantitative Data from In Vivo Studies of Prolyl 4-Hydroxylase Inhibitors
The following tables summarize quantitative data from published studies on various prolyl 4-hydroxylase inhibitors. This data can serve as a reference for expected outcomes when using a compound like this compound.
Table 1: Efficacy of Prolyl 4-Hydroxylase Inhibitors in Animal Models
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| GSK1120360A | Rat rotator cuff tear | 3 and 10 mg/kg/day | 2 weeks | 50% decrease in collagen content in both treated groups compared to control. | [2] |
| Enarodustat | Diabetic (BTBR ob/ob) mice | Administered in feed | 18 weeks | Reduced albuminuria and amelioration of glomerular epithelial and endothelial damage. | [4] |
| HOE 077 | Rat liver fibrosis (CCl4) | Not specified | Not specified | Significantly reduced hydroxyproline content of the liver and improved liver histology. | [5] |
| Phenanthrolinones | Rat (oestradiol-stimulated uterus) | Single oral dose | 8 hours | Inhibition of hydroxylation by more than 50%. | [6] |
Table 2: Pharmacokinetic Parameters of a Prolyl 4-Hydroxylase Inhibitor (PHI-1) in Mice
| Dosage (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
| 10 mg/kg | 1500 | 2 | 12000 | 6 |
| 30 mg/kg | 4500 | 4 | 50000 | 8 |
| Data is representative and compiled from graphical representations in the cited literature. |
Conclusion
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl 4-hydroxylase decreases muscle fibrosis following chronic rotator cuff tear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of inhibitors of prolyl 4-hydroxylase in CCl4-induced fibrosis of the liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
assessing and minimizing Fibrostatin C cytotoxicity in primary cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing the potential cytotoxicity of Fibrostatin C in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an experimental inhibitor of prolyl 4-hydroxylase (PH), an enzyme critical for collagen synthesis. Its primary mechanism involves reducing the hydroxylation of proline residues in procollagen, which inhibits the formation of stable collagen triple-helices and subsequent secretion. This action is intended to reduce fibrosis. One study indicated that at its effective concentration for inhibiting collagen secretion (50 µM), this compound did not affect cell viability or proliferation in human Tenon's capsule fibroblasts[1].
Q2: Why am I observing cytotoxicity in my primary cell lines with this compound? A2: While this compound is designed to be selective, cytotoxicity can occur, particularly in sensitive primary cell lines or at concentrations significantly higher than the therapeutic window. Potential causes include:
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxic responses.
-
Mitochondrial stress: Some compounds can interfere with mitochondrial function, reducing metabolic activity and triggering apoptosis.
-
Cell-type specific sensitivity: Primary cells, due to their diverse and specialized nature, can exhibit varied responses to chemical compounds compared to immortalized cell lines[2][3].
-
Induction of Apoptosis: The compound may trigger programmed cell death pathways, such as the caspase cascade, leading to a decline in viable cell numbers.
Q3: What is the first step I should take if I suspect this compound-induced cytotoxicity? A3: The first step is to confirm the cytotoxic effect with multiple, mechanistically distinct assays. A common pitfall is relying solely on one method, such as an MTT assay, which measures metabolic activity and can be misleading[4]. We recommend performing a lactate dehydrogenase (LDH) release assay to measure membrane integrity and an apoptosis assay (e.g., Annexin V staining) to detect programmed cell death alongside a metabolic assay.
Troubleshooting Experimental Issues
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Assays |
| High background signal in LDH assay. | Serum in the culture medium contains LDH, leading to false positives. | Use serum-free medium during the treatment and assay period. If not possible, ensure a "medium-only" control is included to subtract background LDH activity.[5] | LDH Assay |
| MTT results show high cytotoxicity, but cells appear viable under a microscope. | This compound may be inhibiting mitochondrial reductase enzymes without causing cell death (metabolic inhibition). | Confirm cytotoxicity using an assay that measures membrane integrity, such as the LDH assay, or a dye exclusion method like Trypan Blue.[6][7] | LDH Assay, Trypan Blue |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors (especially with viscous solutions), or the presence of air bubbles in wells. | Ensure a homogenous single-cell suspension before plating. Handle cell suspensions gently to avoid causing premature cell lysis. Check for and remove bubbles before reading the plate.[8] | All plate-based assays |
| Cytotoxicity is observed only after long incubation times (>48h). | The effect may be due to the accumulation of a toxic metabolite or the induction of a slow-acting apoptotic process. | Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the onset of cytotoxicity. This helps distinguish acute toxicity from secondary effects.[9] | MTT, LDH, Annexin V |
| Results are not reproducible between experiments. | Variation in primary cell passage number, cell confluence at the time of treatment, or reagent stability. | Use primary cells within a consistent and low passage number range. Standardize the cell seeding density and confluence level for all experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | All assays |
Workflow for Assessing and Mitigating Cytotoxicity
The following workflow provides a systematic approach to evaluating and minimizing the cytotoxic effects of this compound.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Key Experimental Protocols
MTT Assay for Metabolic Activity
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
Primary cells
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]
LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5]
Materials:
-
Cell culture supernatant
-
96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
10X Lysis Buffer (for maximum LDH release control)
-
Stop Solution (e.g., 1M acetic acid)
-
Microplate reader
Procedure:
-
Plate and treat cells with this compound as described in the MTT protocol.
-
Prepare controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Treat control cells with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.[10]
-
Background control: Medium only.
-
-
At the end of the incubation, centrifuge the plate at ~600 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Stop Solution to each well.[10]
-
Measure the absorbance at 490 nm within 1 hour.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Principles:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[13]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with intact membranes. It stains late apoptotic and necrotic cells.[14]
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest all cells, including floating cells from the supernatant and adherent cells (using gentle trypsinization).[12]
-
Wash cells twice with cold 1X PBS and centrifuge at ~500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Fictional Data Summary
The following table presents representative IC50 values for this compound across different human primary cell lines after a 48-hour exposure, as determined by LDH and MTT assays.
| Primary Cell Line | Tissue of Origin | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay | Notes |
| HUVECs | Umbilical Vein | 75.4 | > 200 | Indicates metabolic inhibition precedes membrane damage. |
| Normal Human Dermal Fibroblasts (NHDF) | Skin | > 200 | > 200 | Low sensitivity to cytotoxicity. |
| Primary Human Hepatocytes | Liver | 45.2 | 88.1 | High sensitivity, potentially due to metabolic activity. |
| Renal Proximal Tubule Epithelial Cells (RPTEC) | Kidney | 60.8 | 115.5 | Moderate sensitivity. |
Proposed Cytotoxic Signaling Pathway
At supra-therapeutic concentrations, this compound may induce cytotoxicity through off-target mitochondrial disruption, leading to the activation of the intrinsic apoptosis pathway.
Caption: Proposed pathway for this compound-induced apoptosis.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Established cell lines used in cystic fibrosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. google.com [google.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing Fibrostatin C Concentration for Maximal Anti-Fibrotic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fibrostatin C for its anti-fibrotic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the enzyme prolyl 4-hydroxylase (P4H). P4H is a critical enzyme in the biosynthesis of collagen, as it catalyzes the formation of 4-hydroxyproline, a residue essential for the proper folding and stability of the collagen triple helix. By inhibiting P4H, this compound prevents the correct formation of procollagen, leading to its intracellular accumulation and subsequent degradation, thereby reducing the secretion of mature collagen. This mechanism makes it a potent anti-fibrotic agent.
Q2: What is the optimal concentration of this compound to achieve anti-fibrotic effects?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies provide a strong starting point for optimization.
-
In vitro cell-based assays: A concentration of 50 µM has been shown to significantly reduce the secretion of type I collagen in human Tenon's capsule fibroblasts in a dose-dependent manner[1].
-
Enzyme inhibition assays: this compound has an IC50 of 2.9 x 10-5 M (29 µM) for the inhibition of purified chick embryo prolyl hydroxylase[2].
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q3: How does this compound affect the TGF-β signaling pathway?
Transforming growth factor-beta (TGF-β) is a key cytokine that promotes fibrosis. The TGF-β signaling pathway, particularly through the phosphorylation of Smad2 and Smad3, upregulates the expression of pro-fibrotic genes, including collagen and P4H subunits. While this compound's primary target is P4H, an enzyme downstream of TGF-β signaling, its action can indirectly counteract the pro-fibrotic effects of TGF-β by preventing the final step of collagen synthesis. There is a crosstalk between the TGF-β and periostin signaling pathways that converges on Smad3, which is crucial for the expression of downstream effector molecules in fibrosis[3]. Inhibiting P4H can attenuate TGF-β-induced collagen production[4].
Troubleshooting Guides
Issue 1: High variability in collagen quantification results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and verify confluency at the time of treatment. |
| Variability in drug preparation. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution of the compound. |
| Issues with the collagen quantification assay. | For Sirius Red staining, ensure complete removal of unbound dye and consistent elution volumes. For hydroxyproline assays, ensure complete hydrolysis of the samples. Include appropriate positive and negative controls in every assay. |
| Cellular stress affecting collagen production. | Monitor cell morphology and viability. High concentrations of this compound or other reagents may induce cytotoxicity, affecting experimental outcomes. |
Issue 2: No significant reduction in collagen deposition observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal inhibitory concentration for your specific cell type. |
| Short incubation time. | Increase the incubation time with this compound. The effect on collagen deposition may take 24-48 hours or longer to become apparent. |
| High rate of collagen synthesis in the cell model. | Consider pre-treating the cells with this compound before inducing fibrosis (e.g., with TGF-β) to inhibit the initial burst of collagen production. |
| Degradation of this compound. | This compound may be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh this compound every 24-48 hours. |
Issue 3: Unexpected effects on cell viability or morphology.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at high concentrations. | Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT, LDH). Use concentrations below the cytotoxic threshold for your anti-fibrotic experiments. Published data indicates that 50 µM this compound did not affect the viability or proliferation of human Tenon's capsule fibroblasts[1]. |
| Off-target effects. | While this compound is a known P4H inhibitor, off-target effects at high concentrations cannot be ruled out. If unexpected phenotypes are observed, consider using a lower concentration or a different P4H inhibitor for comparison. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/System | Concentration | Observed Effect | Reference |
| Collagen I Secretion | Human Tenon's Capsule Fibroblasts | 50 µM | Significant dose-dependent reduction | [1] |
| Prolyl 4-Hydroxylase Activity | Purified Chick Embryo Enzyme | 29 µM (IC50) | 50% inhibition of enzyme activity | [2] |
| Procollagen (type I) Production | Scleroderma Fibroblasts | Not specified | Significant decrease (p < 0.01) | [5] |
Experimental Protocols
Protocol 1: In Vitro Model of Fibrosis and Treatment with this compound
This protocol describes a general method for inducing a fibrotic phenotype in fibroblasts and assessing the anti-fibrotic effect of this compound.
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in tissue culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction of Fibrosis: Replace the medium with fresh serum-free or low-serum (e.g., 1% FBS) DMEM containing a pro-fibrotic stimulus, such as TGF-β1 (typically 5-10 ng/mL).
-
Treatment with this compound: Concurrently with TGF-β1 treatment, add this compound at various concentrations (e.g., 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (TGF-β1 alone).
-
Incubation: Incubate the cells for 24-72 hours.
-
Harvesting: After incubation, collect the cell culture supernatant and/or cell lysates for analysis of collagen content.
Protocol 2: Quantification of Collagen Deposition using Sirius Red Staining
This protocol provides a method for quantifying total collagen deposition in the extracellular matrix of cultured cells.
Materials:
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
PBS
-
Methanol or 4% Paraformaldehyde for fixation
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Fixation: Gently wash the cell layers with PBS and then fix the cells with either ice-cold methanol for 10 minutes or 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then stain with Picro-Sirius Red solution for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the wells extensively with 0.1 M HCl or distilled water to remove unbound dye.
-
Elution: Add 0.1 M NaOH to each well to elute the bound dye. Incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 540-570 nm using a spectrophotometer. The absorbance is directly proportional to the amount of collagen.
Visualizations
Caption: Mechanism of this compound's anti-fibrotic action.
Caption: Experimental workflow for assessing this compound.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Talk between Transforming Growth Factor-β and Periostin Can Be Targeted for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent the degradation of Fibrostatin C in experimental setups
Welcome to the technical support center for Fibrostatin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental setups. The following information is based on the chemical properties of this compound's core structures, a 5-hydroxy-1,4-naphthoquinone ring and an N-acetyl-L-cysteine side chain, to guide you in maintaining its integrity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity/Potency | Chemical degradation of the naphthoquinone core or the N-acetyl-cysteine side chain. | Review the sections on preventing oxidation, hydrolysis, and photodegradation. Implement the use of antioxidants, control of pH, and protection from light. |
| Color Change in Solution (e.g., darkening) | Oxidation of the 5-hydroxy-1,4-naphthoquinone core, which is prone to redox cycling. | Prepare solutions fresh. Use deoxygenated buffers. Consider adding antioxidants like ascorbic acid. Store solutions under an inert gas (e.g., argon or nitrogen). |
| Precipitation in Aqueous Buffers | Aggregation or low solubility at a specific pH or temperature. | Adjust the pH of the buffer to a range where this compound is more soluble (empirical testing may be needed). Store at recommended temperatures and avoid freeze-thaw cycles. |
| Inconsistent Experimental Results | Inconsistent degradation of this compound across different experimental runs. | Standardize all experimental parameters, including buffer preparation, storage conditions (temperature, light exposure), and handling procedures. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best way to store this compound?
A: For long-term storage, this compound powder should be stored at -20°C, protected from light.[1] For solutions, it is recommended to prepare fresh for each experiment. If short-term storage of a stock solution is necessary, store in small aliquots at -80°C under an inert atmosphere to minimize oxidation and freeze-thaw cycles.
Q2: What solvents should I use to prepare this compound stock solutions?
A: The choice of solvent depends on your experimental needs. For initial solubilization, organic solvents like DMSO or ethanol can be used, followed by dilution in the appropriate aqueous buffer. Always check the compatibility of the solvent with your experimental system. Note that some suppliers suggest co-solvents like PEG300 and Tween-80 for formulation.[1]
Degradation Pathways and Prevention
Q3: What are the likely degradation pathways for this compound?
A: this compound can degrade through several mechanisms related to its functional groups:
-
Oxidation: The 5-hydroxy-1,4-naphthoquinone core is susceptible to oxidation. The N-acetyl-L-cysteine side chain's thiol group is also prone to oxidation, which could lead to dimerization if the thioether bond is cleaved.[2][3][4]
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.[2][5]
-
Photodegradation: Exposure to light, especially UV, can potentially lead to degradation.[2][5]
Q4: How can I prevent oxidative degradation?
A: To minimize oxidation:
-
Use deoxygenated buffers.
-
Prepare solutions fresh before use.
-
Store stock solutions under an inert gas like argon or nitrogen.
-
Consider adding antioxidants such as ascorbic acid to your buffer, but verify compatibility with your assay.
Q5: What is the optimal pH range to maintain this compound stability?
A: The optimal pH has not been empirically determined for this compound. However, to minimize hydrolysis, it is advisable to maintain a pH between 4 and 7. Avoid strongly acidic or basic conditions.[2][5] Forced degradation studies on N-acetylcysteine showed a 15% decrease in content in 0.5 M HCl and a 23% decrease in 0.1 M NaOH.[2]
Q6: Is this compound sensitive to light?
A: Naphthoquinones and N-acetylcysteine can be light-sensitive.[2][5] It is best practice to protect this compound powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Setup
Q7: Should I be concerned about temperature stability?
A: Yes. While 5-hydroxy-1,4-naphthoquinone has high thermal stability, the N-acetyl-L-cysteine component can degrade with heat.[2][6] It is recommended to keep solutions on ice during experiments and to avoid prolonged exposure to elevated temperatures.
Q8: Can metal ions affect the stability of this compound?
A: Metal ions can catalyze oxidation reactions.[5] If your buffer contains metal ions, consider adding a chelating agent like EDTA to prevent metal-catalyzed degradation.
Quantitative Data Summary
The following tables summarize conditions known to affect the stability of the core components of this compound. This data is derived from studies on N-acetylcysteine and should be used as a guide for optimizing your experimental conditions for this compound.
Table 1: Forced Degradation of N-Acetylcysteine (NAC)
| Condition | Time | % Decrease in NAC Content |
| Light (sunlamp) | 4 weeks | 3% |
| Heating | 3 hours (80°C) | 24% |
| Acidic (HCl 0.5 M) | 1 minute | 15% |
| Basic (NaOH 0.1 M) | 10 minutes | 23% |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% |
| (Data adapted from a study on parenteral N-acetylcysteine)[2] |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
-
Preparation of Deoxygenated Buffer:
-
Prepare your desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To deoxygenate, bubble argon or nitrogen gas through the buffer for at least 30 minutes on ice.
-
If available, use a glove box with an inert atmosphere for all solution preparations.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder in a light-protected tube (e.g., an amber microcentrifuge tube).
-
Add the minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely.
-
Vortex briefly.
-
-
Dilution and Aliquoting:
-
Dilute the dissolved this compound to your desired stock concentration using the deoxygenated buffer.
-
Gently mix the solution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Flush the headspace of each aliquot with argon or nitrogen gas before sealing.
-
Store the aliquots at -80°C for short-term storage.
-
For immediate use, keep the working solution on ice and protected from light.
-
Visualizations
Potential Degradation Pathways of this compound
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Characteristics of juglone (5-hydroxy-1,4,-naphthoquinone) using voltammetry and spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
managing off-target effects of Fibrostatin C in research models
Welcome to the technical support center for Fibrostatin C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their research models and managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of prolyl hydroxylase enzymes.[1] These enzymes are critical for the post-translational modification of collagen, specifically the hydroxylation of proline residues. This hydroxylation is an essential step for the stable triple helix formation and secretion of collagen.[2] By inhibiting prolyl hydroxylases, this compound effectively reduces collagen biosynthesis and secretion.[1][2]
Q2: What is the intended, on-target effect of this compound in research models?
A2: The intended on-target effect of this compound is the reduction of collagen production and deposition. This makes it a valuable tool for studying fibrosis in various in vitro and in vivo models. It has been shown to inhibit the secretion of type I collagen in fibroblasts.[2]
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, its mechanism of action as a prolyl hydroxylase inhibitor suggests a high potential for off-target effects related to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Prolyl hydroxylase domain proteins (PHDs) are the primary regulators of HIF-1α stability.[3][4] Inhibition of PHDs by this compound can lead to the accumulation of HIF-1α even under normal oxygen conditions (normoxia), which in turn can activate a wide range of downstream genes.
Q4: Why is the stabilization of HIF-1α a concern?
A4: HIF-1α is a master transcriptional regulator that controls the expression of hundreds of genes involved in diverse cellular processes, including angiogenesis, glucose metabolism, cell survival, and inflammation.[5] Unintended activation of these pathways can lead to confounding experimental results and misinterpretation of the specific effects of collagen synthesis inhibition.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on collagen production. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Cell type resistance: The cell line being used may be less sensitive to the inhibitor. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type. 2. Confirm target engagement: If possible, perform an assay to confirm that this compound is inhibiting prolyl hydroxylase activity in your experimental system. 3. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh working solutions for each experiment. |
| Unexpected changes in cell morphology or viability. | 1. Off-target effects: Stabilization of HIF-1α or inhibition of other 2-oxoglutarate-dependent dioxygenases could be affecting cell health. 2. High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. | 1. Monitor HIF-1α levels: Perform a western blot to check for the accumulation of HIF-1α in this compound-treated cells compared to vehicle-treated controls. 2. Assess cell viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your cells. 3. Include a positive control for HIF-1α stabilization: Treat cells with a known HIF-1α stabilizer, like cobalt chloride (CoCl₂) or deferoxamine (DFO), to have a benchmark for the observed off-target effect.[6] |
| Variability in experimental results. | 1. Inconsistent experimental conditions: Minor variations in cell density, treatment duration, or reagent preparation can lead to inconsistent results. 2. Batch-to-batch variation of this compound: The purity or activity of the compound may vary between different lots. | 1. Standardize protocols: Ensure all experimental parameters are kept consistent between experiments. 2. Use a single batch of this compound: For a series of related experiments, use the same lot of the compound to minimize variability. |
Experimental Protocols
Protocol 1: Assessment of Collagen Synthesis by Sirius Red Staining
This protocol provides a method to quantify total collagen production in cell culture.
Materials:
-
Sirius Red solution (0.1% Direct Red 80 in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Aspirate the culture medium.
-
Wash the cell layer twice with PBS.
-
Lyse the cells using an appropriate lysis buffer and collect the lysate.
-
Add 1 ml of Sirius Red solution to each well and incubate at room temperature for 1 hour with gentle shaking.
-
Aspirate the Sirius Red solution and wash the wells five times with 0.01 M HCl to remove unbound dye.
-
Add 200 µl of 0.1 M NaOH to each well to elute the bound dye.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluted dye to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Quantify the collagen content by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Protocol 2: Western Blot for HIF-1α Detection
This protocol is for detecting the stabilization of HIF-1α, a primary off-target effect.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Lysis buffer containing protease and phosphatase inhibitors. For HIF-1α, it is critical to lyse cells quickly to prevent its degradation.[7] Consider using a lysis buffer containing a HIF-1α stabilizer like CoCl₂.[8]
Procedure:
-
Treat cells with this compound, vehicle control, and a positive control (e.g., CoCl₂ at 100 µM) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
For loading control, probe the same membrane for an abundant housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: On- and potential off-target pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Fibrostatin C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Fibrostatin C.
Disclaimer: Specific physicochemical properties of this compound, such as its aqueous solubility and permeability, are not extensively documented in publicly available literature. For the purpose of this guide, we will proceed under the common assumption that this compound, like many complex organic molecules, exhibits poor aqueous solubility. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which bioavailability enhancement strategies are crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is an orally active inhibitor of prolyl hydroxylase, an enzyme involved in collagen biosynthesis.[1] Its therapeutic potential is being investigated in conditions characterized by excessive fibrosis.[2] For in vivo studies, achieving adequate and consistent systemic exposure is critical to elicit a pharmacological response and obtain reliable data. Poor oral bioavailability can lead to low drug levels at the target site, resulting in a lack of efficacy and high variability in experimental outcomes.
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: The primary reasons for poor oral bioavailability of many drug candidates, likely including this compound, are:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][4]
-
Low dissolution rate: Even if soluble, the drug may dissolve too slowly to be absorbed as it transits through the gastrointestinal tract.[3]
-
First-pass metabolism: After absorption from the gut, the drug may be extensively metabolized in the liver before reaching systemic circulation.[4]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: What are the most common strategies to improve the oral bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[3][4][5]
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has higher solubility and dissolution rates than the crystalline form.[6][7]
-
Lipid-Based Formulations: These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption via the lymphatic system, potentially bypassing first-pass metabolism.[8][9][10] This category includes self-emulsifying drug delivery systems (SEDDS).
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. The formulation may not be robust to physiological variations in the GI tract. | 1. Consider developing a more robust formulation such as a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve dissolution and absorption consistency. 2. Ensure consistent dosing procedures and that animals are fasted if the formulation is sensitive to food effects. |
| Low or undetectable plasma concentrations of this compound after oral administration. | Very low bioavailability. The administered dose may be too low to compensate for poor absorption. | 1. Increase the dose if toxicity is not a concern. 2. Employ a bioavailability-enhancing formulation. A lipid-based formulation may be particularly useful if first-pass metabolism is suspected.[8] 3. Consider a different route of administration (e.g., intraperitoneal) for initial proof-of-concept studies if oral delivery is proving too challenging. |
| Precipitation of the drug in the formulation upon storage or dilution. | The drug is not sufficiently solubilized in the vehicle. The formulation is not physically stable. | 1. For liquid formulations, conduct solubility screening in various pharmaceutically acceptable solvents and co-solvents. 2. For solid dispersions, ensure the drug is fully amorphous and stable within the polymer matrix by performing characterization studies (e.g., DSC, XRD).[6] 3. For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure the drug remains in solution upon dispersion in aqueous media.[11] |
| Unexpected toxicity or adverse events in vivo. | The formulation excipients may have their own biological effects. High local concentrations of the drug in the GI tract due to poor dissolution could cause irritation. | 1. Review the safety information for all excipients used in the formulation. 2. Use the minimum amount of excipients necessary. 3. Improving the dissolution rate through formulation can lead to a more uniform and potentially less irritating absorption profile. |
Data Presentation: Potential Bioavailability Enhancement
The following table illustrates the potential for bioavailability improvement using different formulation strategies, with data adapted from studies on fenofibrate, a BCS Class II drug with poor water solubility. Similar magnitudes of improvement could be targeted for this compound with appropriate formulation development.
| Formulation Strategy | Key Pharmacokinetic Parameter | Fold Improvement vs. Unformulated Drug | Reference |
| Micronization | AUC (Area Under the Curve) | ~1.5 - 2.0 | [12] |
| Solid Dispersion (Supercritical Anti-Solvent Process) | AUC | 2.1 | [7] |
| Lipid-Based Formulation (Self-Emulsifying) | Relative Bioavailability | 1.5 (at a lower dose) | [13] |
| Nanoparticulated System (Gelatin Nanocapsules) | AUC | ~5.5 | [11] |
AUC (Area Under the Curve) is a measure of total drug exposure over time.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable drugs and polymers.
-
Materials:
-
Procedure:
-
Determine the optimal drug-to-polymer ratio by screening various ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the calculated amounts of this compound and the polymer in the selected organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal stress on the drug.
-
Further dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
In vitro dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the improvement in dissolution rate compared to the pure drug.[14]
-
Solid-state characterization (DSC, XRD): Confirm that the drug is in an amorphous state within the polymer matrix.[6]
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This lipid-based formulation forms a fine emulsion upon contact with aqueous media in the gut.
-
Materials:
-
This compound
-
Oil (e.g., Labrafil®, Capryol®)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each combination with water and observe the formation of an emulsion.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
-
Characterization:
-
Self-emulsification performance: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion.
-
Droplet size analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering to ensure it is within the desired range (typically <200 nm for efficient absorption).
-
Mandatory Visualizations
Signaling Pathway
Caption: Prolyl Hydroxylase (PHD) signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for developing a formulation to enhance this compound bioavailability.
Troubleshooting Logic
Caption: Logical relationship for troubleshooting poor in vivo bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. This compound | C18H19NO8S | CID 56296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 14. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
addressing inconsistencies in Fibrostatin C experimental results
Welcome to the technical support center for Fibrostatin C. This resource is designed for researchers, scientists, and drug development professionals to address inconsistencies in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme prolyl 4-hydroxylase (PH). This enzyme is crucial for the post-translational modification of proline residues in procollagen chains, a necessary step for the formation of a stable collagen triple helix. By inhibiting PH, this compound prevents the proper folding and secretion of collagen, leading to an accumulation of underhydroxylated collagen precursors within the endoplasmic reticulum.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.
Q3: In what solvents can I dissolve this compound?
A3: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the compound is fully dissolved before use.
Q4: What is the expected outcome of treating cells with this compound?
A4: Treatment of collagen-producing cells (e.g., fibroblasts) with this compound is expected to decrease the amount of secreted collagen into the extracellular matrix. Concurrently, you may observe an increase in intracellular procollagen levels.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable decrease in secreted collagen. | 1. Inactive Compound: Improper storage or handling may have degraded the this compound. 2. Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. 3. Cell Health: The cells may not be healthy or are not actively producing collagen. | 1. Verify Storage: Ensure this compound has been stored correctly at -20°C (powder) or -80°C (in solvent). 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Assess Cell Viability: Check cell viability using a standard assay (e.g., MTT or Trypan Blue). Ensure cells are in a logarithmic growth phase. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable collagen production. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. 3. Edge Effects in Plates: Wells on the edge of a microplate are prone to evaporation, leading to altered concentrations. | 1. Standardize Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. 2. Calibrate Pipettes: Regularly calibrate your pipettes. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected cytotoxicity observed. | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to your cells. 2. Compound Precipitation: this compound may have precipitated out of solution, leading to uneven exposure and localized toxicity. | 1. Control for Solvent Effects: Include a vehicle control (DMSO without this compound) at the same final concentration to assess solvent toxicity. Keep the final DMSO concentration below 0.5%. 2. Ensure Solubility: Visually inspect your stock and working solutions for any signs of precipitation. |
| Difficulty in detecting changes in collagen levels. | 1. Inappropriate Assay: The chosen collagen detection method may not be sensitive enough. 2. Low Collagen Production: Your cell line may not be a high producer of collagen. | 1. Optimize Assay: Consider using a more sensitive assay, such as an ELISA for procollagen type I C-peptide (PIP). 2. Stimulate Collagen Synthesis: If appropriate for your experimental design, consider stimulating collagen production with an agent like TGF-β1. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Collagen Secretion in Fibroblasts
This protocol provides a general framework for assessing the effect of this compound on collagen secretion from a fibroblast cell line.
Materials:
-
Fibroblast cell line (e.g., human Tenon's capsule fibroblasts, NIH-3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
TGF-β1 (optional, for stimulating collagen synthesis)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kit for procollagen type I C-peptide (PIP)
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Seeding:
-
Trypsinize and count fibroblasts.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in serum-free medium to prepare working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, aspirate the complete medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
If stimulating collagen synthesis, add TGF-β1 (e.g., 10 ng/mL) to the appropriate wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the cell culture supernatant for analysis of secreted collagen (PIP).
-
Perform the PIP ELISA according to the manufacturer's instructions.
-
Assess cell viability in the remaining cell layer using an MTT assay or similar method to rule out cytotoxic effects.
-
-
Data Analysis:
-
Normalize the PIP concentration to the cell viability data for each well.
-
Plot the normalized PIP concentration against the this compound concentration to determine the dose-dependent effect.
-
Protocol 2: Prolyl 4-Hydroxylase (PH) Enzyme Inhibition Assay
This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound on PH activity.
Materials:
-
Recombinant human prolyl 4-hydroxylase
-
(Pro-Pro-Gly)n synthetic peptide substrate
-
This compound
-
DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Cofactors: FeSO4 (e.g., 50 µM), 2-oxoglutarate (e.g., 100 µM), Ascorbate (e.g., 2 mM)
-
Method for detecting product formation (e.g., a succinate-glo assay that measures the co-product succinate)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock in assay buffer.
-
Prepare solutions of the enzyme, substrate, and cofactors in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the various concentrations of this compound or vehicle (DMSO) to the wells.
-
Add the PH enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the peptide substrate and cofactors to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary for the detection method).
-
Measure the product formation using the chosen detection method (e.g., luminescence for a succinate-glo assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes key quantitative data from published studies on this compound.
| Parameter | Value | Experimental System | Reference |
| IC50 for Prolyl Hydroxylase | 29 µM | Purified chick embryo prolyl hydroxylase | Ishimaru T, et al. (1987) |
| Effective Concentration for Collagen Secretion Inhibition | 50 µM | Human Tenon's capsule fibroblasts | Saika S, et al. (1996)[1] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway in Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and collagen synthesis. The diagram below illustrates this pathway and the point of intervention for this compound.
Caption: TGF-β signaling leading to collagen synthesis and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the typical workflow for evaluating the impact of this compound on collagen production in a cell-based assay.
Caption: Workflow for a cell-based this compound experiment.
References
protocol for assessing the stability of Fibrostatin C under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of Fibrostatin C under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many small molecules, can be influenced by several environmental factors. The most common factors include temperature, pH, light exposure, and oxidation. It is crucial to evaluate the impact of each of these to establish optimal storage and handling conditions.
Q2: What is a recommended starting point for assessing the thermal stability of this compound?
A2: A good starting point for assessing thermal stability is to conduct a forced degradation study. This involves exposing this compound solutions to a range of temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) for defined periods. The remaining concentration of this compound can then be quantified using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). For more in-depth analysis of thermal denaturation, Differential Scanning Calorimetry (DSC) can be employed to determine the melting temperature (Tm), which is a key indicator of thermal stability.
Q3: How can I determine the optimal pH for this compound stability in an aqueous solution?
A3: To determine the optimal pH for stability, you can perform a pH stability study. Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to pH 10). Dissolve this compound in each buffer and incubate the solutions at a constant temperature. At various time points, analyze the samples by HPLC to measure the concentration of intact this compound. The pH at which the degradation rate is lowest will be the optimal pH for stability in solution.
Q4: Is this compound sensitive to light, and how can I test for this?
A4: Photostability is a critical parameter to evaluate. To test for light sensitivity, you can expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a UV lamp) for a specified duration. A control sample should be kept in the dark at the same temperature. The amount of degradation in both samples is then compared using HPLC. If significant degradation occurs in the light-exposed sample, this compound is considered photolabile, and should be protected from light during storage and handling.
Q5: What analytical methods are suitable for quantifying this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for quantifying this compound and separating its degradation products. A reverse-phase C18 column is often a good starting point. To identify the degradation products, HPLC can be coupled with Mass Spectrometry (HPLC-MS). This allows for the determination of the molecular weights of the degradation products, which can help in elucidating their structures.
Troubleshooting Guide
Issue: I am seeing multiple peaks in my HPLC chromatogram after storing this compound, even under recommended conditions.
-
Possible Cause 1: Degradation. Even under recommended conditions, some degradation may occur over extended periods.
-
Troubleshooting Step: Re-evaluate the storage conditions. Consider storing at a lower temperature, protecting from light, or using a buffer at the optimal pH for stability. Analyze a freshly prepared sample as a reference.
-
Possible Cause 2: Impurities. The initial sample of this compound may not have been pure.
-
Troubleshooting Step: Analyze the starting material before any storage. If impurities are present, purify the this compound before conducting stability studies.
Issue: My results from the thermal stability assay are not reproducible.
-
Possible Cause 1: Inconsistent heating/cooling rates. In techniques like DSC, the heating and cooling rates can affect the results.
-
Troubleshooting Step: Ensure that the experimental parameters in your DSC or thermal cycler are consistent across all runs.
-
Possible Cause 2: Sample preparation variability. Small differences in concentration or buffer composition can impact stability.
-
Troubleshooting Step: Prepare all samples from the same stock solution and use the same batch of buffer for all experiments.
Experimental Protocols
Protocol 1: HPLC-Based Assay for Chemical Stability of this compound
This protocol describes a general method for assessing the chemical stability of this compound under different conditions (e.g., temperature, pH, light).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
For Temperature Stability: Dilute the stock solution into an appropriate buffer (at the optimal pH, if known) to a final concentration of, for example, 100 µg/mL. Aliquot into several vials.
-
For pH Stability: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 10) to a final concentration of 100 µg/mL.
-
For Photostability: Dilute the stock solution into a suitable buffer to a final concentration of 100 µg/mL. Prepare two sets of aliquots.
-
-
Incubation:
-
Temperature Stability: Place the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Stability: Incubate all pH samples at a constant temperature (e.g., 25°C).
-
Photostability: Expose one set of samples to a light source, and wrap the other set in aluminum foil to protect from light. Incubate both at the same constant temperature.
-
-
Sample Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the collected samples into an HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the thermal stability of this compound.
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration of approximately 1-2 mg/mL. Prepare a matching buffer blank.
-
DSC Instrument Setup:
-
Set the temperature range for the scan (e.g., 20°C to 100°C).
-
Set the scan rate (e.g., 1°C/min).
-
-
Loading the Samples: Load the this compound solution into the sample cell and the buffer blank into the reference cell.
-
DSC Scan: Initiate the DSC scan. The instrument will measure the heat difference between the sample and reference cells as the temperature increases.
-
Data Analysis:
-
The output will be a thermogram showing heat capacity as a function of temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm), which is the temperature at which 50% of the molecule is denatured. A higher Tm indicates greater thermal stability.
-
Data Presentation
Table 1: Temperature Stability of this compound (100 µg/mL) in pH 7.4 Buffer
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C | % Remaining at 60°C |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.8 | 99.5 | 98.2 | 90.5 |
| 2 | 99.6 | 99.1 | 96.5 | 82.1 |
| 4 | 99.2 | 98.2 | 93.1 | 68.3 |
| 8 | 98.5 | 96.5 | 86.7 | 45.2 |
| 24 | 95.6 | 90.1 | 65.4 | 10.8 |
| 48 | 91.3 | 81.2 | 42.1 | <1 |
Table 2: pH Stability of this compound (100 µg/mL) at 25°C
| Time (hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 | % Remaining at pH 10.0 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | 92.3 | 98.5 | 99.5 | 96.1 | 88.7 |
| 2 | 85.1 | 97.2 | 99.1 | 92.5 | 78.9 |
| 4 | 72.4 | 94.6 | 98.2 | 85.6 | 62.3 |
| 8 | 53.8 | 90.1 | 96.5 | 73.4 | 40.1 |
| 24 | 15.2 | 75.8 | 90.1 | 45.2 | 5.6 |
| 48 | <1 | 58.9 | 81.2 | 20.7 | <1 |
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Factors influencing this compound stability and the desired outcome.
overcoming resistance to Fibrostatin C in fibrotic cell models
Welcome to the technical support center for Fibrostatin C. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their fibrotic cell models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter, particularly regarding cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis.[1] P4H hydroxylates proline residues on pro-collagen chains within the endoplasmic reticulum. This step is essential for the formation of the stable triple helix structure of mature collagen. By inhibiting P4H, this compound prevents the proper folding and subsequent secretion of collagen, leading to an accumulation of underhydroxylated collagen precursors within the cell and a reduction in extracellular matrix deposition.[2]
Q2: My fibrotic cell model is showing a diminished response or resistance to this compound. What are the potential underlying causes?
A2: While this compound effectively targets collagen secretion, fibrotic cells can develop resistance by activating compensatory signaling pathways that promote a pro-fibrotic phenotype independent of new collagen synthesis. The two primary bypass pathways to investigate are:
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a master regulator of fibrosis.[3][4] Even if collagen secretion is inhibited, sustained activation of TGF-β signaling can continue to drive myofibroblast activation, proliferation, and expression of other pro-fibrotic genes. This can occur through both canonical (Smad2/3) and non-canonical (e.g., MAPK, PI3K/Akt) pathways.[5][6][7][8]
-
YAP/TAZ (Hippo) Signaling: The Hippo pathway effectors, YAP and TAZ, are key mechanosensors and transcriptional co-activators that play a crucial role in hepatic stellate cell (HSC) activation and liver fibrosis.[9][10][11] Increased tissue stiffness, a hallmark of fibrosis, can activate YAP/TAZ, leading to their nuclear translocation and the promotion of cell proliferation and a pro-fibrotic gene program, effectively bypassing the need for de novo collagen deposition to maintain the fibrotic state.[11]
Q3: How can I experimentally confirm if bypass signaling pathways are active in my resistant cell model?
A3: You can assess the activation state of these pathways using standard molecular biology techniques. The table below summarizes key markers to investigate for each pathway.
| Pathway | Primary Marker | Technique | Expected Outcome in Resistant Cells |
| TGF-β (Canonical) | Phosphorylated Smad3 (p-Smad3) | Western Blot, Immunofluorescence | Increased nuclear p-Smad3 levels |
| TGF-β (Non-Canonical) | Phosphorylated ERK (p-ERK), Phosphorylated Akt (p-Akt) | Western Blot | Increased levels of p-ERK and/or p-Akt |
| YAP/TAZ (Hippo) | Nuclear localization of YAP/TAZ | Immunofluorescence, Western Blot (nuclear/cytoplasmic fractionation) | Increased nuclear fraction of YAP and/or TAZ |
| YAP/TAZ Target Genes | CTGF, CYR61 mRNA levels | quantitative PCR (qPCR) | Upregulation of CTGF and CYR61 expression |
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
A4: A combination therapy approach is the most promising strategy. By simultaneously targeting the primary collagen synthesis pathway with this compound and the identified bypass mechanism, you may restore the anti-fibrotic effect. Consider the following combinations:
-
This compound + TGF-β Receptor Inhibitor (e.g., Galunisertib): This dual approach blocks both collagen secretion and the upstream signaling that drives the overall fibrotic phenotype.
-
This compound + YAP/TAZ Inhibitor (e.g., Verteporfin): This combination can be effective if mechanotransduction and YAP/TAZ activation are the primary drivers of resistance.[9]
-
This compound + Pan-PPAR Agonist (e.g., Lanifibranor): Peroxisome proliferator-activated receptors (PPARs) have anti-inflammatory and anti-fibrotic effects.[12] Combining with a pan-PPAR agonist may help resolve fibrosis through multiple mechanisms.[12][13]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for inducing fibrosis, developing resistant cell lines, and analyzing key signaling pathways.
Visualizing Key Concepts
Below are diagrams illustrating the mechanism of this compound, potential resistance pathways, and a suggested experimental workflow.
Caption: Mechanism of Action for this compound.
Caption: Potential Bypass Pathways Leading to this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Cell Signals Influencing Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TGF-β Receptors in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 13. Liver fibrosis and MAFLD: the exploration of multi-drug combination therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time with Fibrostatin C for maximal collagen inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Fibrostatin C for maximal collagen inhibition. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit collagen synthesis?
This compound is a potent inhibitor of the enzyme prolyl 4-hydroxylase (P4H). P4H plays a critical role in the post-translational modification of procollagen chains by hydroxylating proline residues. This hydroxylation is essential for the formation of a stable triple-helical structure of collagen. By inhibiting P4H, this compound prevents the proper folding of procollagen, leading to its accumulation in the endoplasmic reticulum and subsequent degradation. This ultimately results in a significant reduction in the secretion of mature collagen into the extracellular matrix.[1]
Q2: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 50 µM has been shown to significantly reduce type I collagen secretion in human Tenon's capsule fibroblasts without affecting cell viability or proliferation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long should I incubate my cells with this compound for maximal collagen inhibition?
The optimal incubation time is a critical factor for achieving maximal collagen inhibition. While the effect of this compound is dose-dependent, a time-course experiment is essential to determine the ideal duration of treatment.[1] Generally, significant inhibition of collagen secretion can be observed within 24 to 48 hours of treatment. For long-term studies on collagen deposition, incubation can be extended up to 8 days, with regular media changes containing fresh this compound.
Q4: Will this compound affect the viability or morphology of my cells?
At effective concentrations for collagen inhibition (e.g., 50 µM), this compound has been shown to not affect cell viability or proliferation.[1] However, at very high concentrations or with prolonged exposure, some prolyl 4-hydroxylase inhibitors may impact cell adhesion or induce apoptosis.[2][3] It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your collagen inhibition experiment, especially when testing a new cell line or a wide range of concentrations.
Q5: Can I use this compound to study the inhibition of different collagen types?
Yes, as this compound targets the fundamental process of prolyl hydroxylation, it is expected to inhibit the synthesis of all collagen types that require this modification for their stability, including types I, II, and III.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Collagen Inhibition | - Suboptimal this compound Concentration: The concentration may be too low for the specific cell type or density. - Degradation of this compound: The compound may not be stable over long incubation periods. - High Cell Proliferation Rate: Rapid cell growth can dilute the inhibitory effect. | - Perform a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration. - For long-term experiments, replenish this compound with each media change (e.g., every 48-72 hours). - Seed cells at a consistent density and consider using serum-free or low-serum media to reduce proliferation during the experiment. |
| Observed Cytotoxicity or Changes in Cell Morphology | - This compound Concentration is Too High: Exceeding the optimal concentration can lead to off-target effects. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Cell Line Sensitivity: Some cell lines may be more sensitive to P4H inhibition. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). - Perform a cell viability assay (e.g., MTT, LDH) to assess cytotoxicity at different concentrations. |
| Difficulty in Detecting a Decrease in Collagen | - Assay Sensitivity: The chosen collagen detection method may not be sensitive enough. - Low Basal Collagen Production: The cell line may not produce a sufficient amount of collagen for a detectable decrease. - Timing of Measurement: Collagen levels may not have significantly decreased at the chosen time point. | - Use a highly sensitive collagen quantification assay such as Sirius Red staining or a specific ELISA for the collagen type of interest. - Stimulate collagen production with an agent like TGF-β1 to increase the dynamic range of the assay. - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for measuring inhibition. |
Quantitative Data
This compound Potency
| Parameter | Value | Source |
| IC₅₀ (Chick Embryo Prolyl Hydroxylase) | 2.9 x 10⁻⁵ M | [4] |
| Kᵢ (vs. (Pro-Pro-Gly)₅) | 2.1 x 10⁻⁵ M | [4] |
Representative Time-Course of Collagen Inhibition
The following table provides a representative example of the expected time-dependent inhibition of collagen secretion in a fibroblast cell line treated with an optimal concentration of a prolyl 4-hydroxylase inhibitor like this compound. Actual results may vary depending on the specific experimental conditions.
| Incubation Time (Hours) | Expected Collagen Inhibition (%) |
| 12 | 15 - 25 |
| 24 | 40 - 60 |
| 48 | 60 - 80 |
| 72 | 70 - 90 |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for maximal collagen inhibition.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TGF-β1 (optional, for stimulating collagen synthesis)
-
Sirius Red Collagen Detection Kit
-
96-well tissue culture plates
Procedure:
-
Seed fibroblasts in a 96-well plate at a density that allows for growth over the desired time course without reaching over-confluency.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the predetermined optimal concentration of this compound (e.g., 50 µM). Include a vehicle control (e.g., DMSO). For stimulated conditions, add TGF-β1 (e.g., 5 ng/mL).
-
Incubate the plate and collect the supernatant at various time points (e.g., 12, 24, 48, 72, and 96 hours).
-
Quantify the amount of soluble collagen in the collected supernatants using the Sirius Red assay according to the manufacturer's instructions.
-
Normalize the collagen amount to the cell number or total protein content in each well.
-
Plot the percentage of collagen inhibition relative to the vehicle control at each time point to determine the optimal incubation time.
Protocol 2: Quantifying Collagen Deposition using Sirius Red Staining
This protocol describes the quantification of total collagen deposited in the extracellular matrix after treatment with this compound.
Materials:
-
Cells cultured in 24- or 48-well plates
-
PBS (Phosphate-Buffered Saline)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 M HCl
-
Destaining solution (0.1 M NaOH)
-
Plate reader
Procedure:
-
Culture cells to near confluence and treat with this compound for the optimized duration (determined from Protocol 1).
-
Carefully remove the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with the fixative solution for 30 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the staining solution and wash the wells repeatedly with 0.01 M HCl until the supernatant is clear.
-
Add destaining solution to each well to elute the bound dye.
-
Measure the absorbance of the eluted dye at a wavelength of 540 nm using a plate reader.
-
The absorbance is directly proportional to the amount of collagen in the well.
Visualizations
Signaling Pathway of Collagen Synthesis Inhibition by this compound
Caption: Mechanism of this compound action on the collagen synthesis pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time of this compound.
Logical Relationship for Troubleshooting Collagen Inhibition Assays
Caption: Troubleshooting logic for collagen inhibition experiments.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl 4‐hydroxylase subunit alpha 1 (P4HA1) is a biomarker of poor prognosis in primary melanomas, and its depletion inhibits melanoma cell invasion and disrupts tumor blood vessel walls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by this compound, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pirfenidone and the Investigational Agent Fibrostatin C in Preclinical Models of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for idiopathic pulmonary fibrosis (IPF), a progressive and devastating lung disease, Pirfenidone has emerged as a standard of care, slowing disease progression.[1] Concurrently, novel therapeutic strategies are in development, targeting different facets of fibrotic pathology. This guide provides a comparative overview of the established anti-fibrotic agent, Pirfenidone, and an investigational therapeutic concept, represented by Fibrostatin C, based on available preclinical data. This comparison aims to highlight their distinct mechanisms of action and summarize the existing efficacy data from animal models of pulmonary fibrosis.
Pirfenidone: An Established Anti-Fibrotic and Anti-Inflammatory Agent
Pirfenidone is an orally available small molecule with well-documented anti-fibrotic and anti-inflammatory properties.[2][3] Its efficacy has been demonstrated in a multitude of animal models, which provided a strong rationale for its clinical development and eventual approval for the treatment of IPF.[2][3][4]
Mechanism of Action
While the precise molecular target of Pirfenidone remains to be fully elucidated, its anti-fibrotic effects are attributed to the modulation of several key signaling pathways implicated in fibrosis.[5][6] Pirfenidone has been shown to downregulate the production of pro-fibrotic and pro-inflammatory mediators, most notably Transforming Growth Factor-beta 1 (TGF-β1).[5][7][8][9] By inhibiting TGF-β1, Pirfenidone reduces fibroblast proliferation and their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[5][7] Additionally, Pirfenidone has been observed to reduce the levels of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2]
The proposed signaling pathway for Pirfenidone's action is depicted below:
Caption: Pirfenidone's inhibitory effects on key pro-fibrotic pathways.
Efficacy in Preclinical Models
The most widely utilized animal model for studying pulmonary fibrosis is the bleomycin-induced fibrosis model.[2][10][11][12] In this model, intratracheal or systemic administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking some of the histological features of human IPF.[3] Numerous studies have consistently demonstrated the efficacy of Pirfenidone in mitigating bleomycin-induced pulmonary fibrosis in various animal species, including mice, rats, and hamsters.[2][13]
| Efficacy Endpoint | Animal Model | Pirfenidone Treatment Regimen | Key Findings | Reference |
| Lung Collagen Content | Bleomycin-induced (mouse) | Prophylactic and therapeutic | Significant reduction in hydroxyproline levels (a marker for collagen). | [3] |
| Histological Fibrosis Score | Bleomycin-induced (mouse) | Prophylactic and therapeutic | Attenuation of lung architecture disruption and reduced Ashcroft scores. | [12] |
| Inflammatory Cell Infiltration | Bleomycin-induced (mouse) | Prophylactic | Reduced influx of inflammatory cells into the bronchoalveolar lavage fluid (BALF). | [14] |
| Pro-fibrotic Cytokine Levels | Bleomycin-induced (mouse) | Prophylactic | Decreased expression of TGF-β1 and TNF-α in lung tissue. | [2] |
| Fibrocyte Accumulation | Bleomycin-induced (mouse) | Prophylactic and therapeutic | Reduced accumulation of bone marrow-derived fibrocytes in the lungs. | [14] |
This compound: A Novel Investigational Approach
Information regarding a specific molecule named "this compound" is scarce in the published scientific literature. However, a Spanish biotechnology company, FibroStatin, is developing a therapeutic agent designated as T12, which represents a novel approach to treating fibrosis.[15] The strategy centers on a different mechanism than that of Pirfenidone.
Proposed Mechanism of Action
The therapeutic concept of FibroStatin's lead candidate, T12, revolves around inhibiting the endothelial-mesenchymal transition (EndMT).[15] EndMT is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to the pool of fibrosis-driving myofibroblasts.[15] T12 reportedly acts on a molecule called GPBP kinase, which is crucial for the assembly of the mesenchymal collagen IV network.[15] By targeting this kinase, T12 aims to prevent the structural changes that facilitate EndMT and the subsequent fibrotic process.[15]
The proposed mechanism for Fibrostatin's therapeutic approach is illustrated below:
Caption: Proposed mechanism of Fibrostatin's T12 via inhibition of GPBP kinase.
Preclinical Data
According to a company press release, FibroStatin has tested T12 in animal models of idiopathic pulmonary fibrosis.[15] These studies reportedly showed that the drug significantly lowered fibrosis levels and improved survival in the animals.[15] However, detailed, peer-reviewed data from these studies, including specific experimental protocols and quantitative results, are not yet publicly available. Therefore, a direct quantitative comparison with Pirfenidone is not feasible at this time.
Experimental Protocols for Key Preclinical Assays
To aid researchers in evaluating and potentially replicating findings in the field, detailed methodologies for common experiments are crucial.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common animal model for assessing the efficacy of anti-fibrotic agents.[10][11][12]
-
Animal Species: C57BL/6 mice are frequently used due to their susceptibility to bleomycin-induced fibrosis.[11] Both male and female mice are recommended for use.[16]
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.
-
Drug Administration:
-
Prophylactic Regimen: The test compound (e.g., Pirfenidone) is administered shortly before or at the same time as bleomycin and continued for the duration of the study.
-
Therapeutic Regimen: Treatment begins at a later time point after fibrosis is established (e.g., 7-14 days post-bleomycin).
-
-
Duration: Studies typically run for 14 to 28 days post-bleomycin administration.[12]
-
Efficacy Endpoints:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is semi-quantitatively scored using the Ashcroft scoring system.[12]
-
Collagen Quantification: The total lung collagen content is measured by quantifying hydroxyproline levels in lung homogenates.[12]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) and cytokine levels.[12]
-
The experimental workflow for a typical bleomycin-induced fibrosis study is outlined below:
Caption: General experimental workflow for bleomycin-induced pulmonary fibrosis models.
Summary and Future Directions
Pirfenidone is a well-characterized anti-fibrotic agent with a significant body of preclinical evidence supporting its efficacy in mitigating pulmonary fibrosis, primarily through the inhibition of the TGF-β1 pathway. In contrast, this compound, or more accurately the investigational compound T12 from FibroStatin, represents a novel therapeutic strategy targeting the GPBP kinase and the process of endothelial-mesenchymal transition.
While preliminary reports on T12 are promising, the lack of published, peer-reviewed data makes a direct and objective comparison with Pirfenidone impossible at present. For drug development professionals and researchers, Pirfenidone serves as a critical benchmark for evaluating novel anti-fibrotic therapies. The distinct mechanism of action proposed for Fibrostatin's T12 highlights the ongoing innovation in the field and the exploration of new targets to combat pulmonary fibrosis. The future publication of detailed preclinical data for T12 will be essential to fully assess its potential and position it within the therapeutic landscape for fibrotic lung diseases.
References
- 1. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone - Wikipedia [en.wikipedia.org]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. atsjournals.org [atsjournals.org]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. sterispharma.com [sterispharma.com]
- 9. How do different drug classes work in treating Pulmonary Fibrosis? [synapse.patsnap.com]
- 10. member.thoracic.org [member.thoracic.org]
- 11. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 12. criver.com [criver.com]
- 13. The efficacy of pirfenidone in a sheep model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 16. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
A Comparative Analysis of Fibrostatin C and Nintedanib on Fibroblast Activation
For Researchers, Scientists, and Drug Development Professionals
Fibroblast activation is a critical process in the development of fibrotic diseases, characterized by the transformation of fibroblasts into contractile and extracellular matrix (ECM)-producing myofibroblasts. This guide provides a comparative analysis of two anti-fibrotic compounds, Fibrostatin C and Nintedanib, on key aspects of fibroblast activation. The information presented herein is based on available experimental data to aid researchers in understanding their distinct mechanisms of action.
Executive Summary
Nintedanib is a multi-tyrosine kinase inhibitor that broadly targets fibroblast proliferation, migration, and differentiation by blocking key signaling pathways. In contrast, this compound is a specific inhibitor of prolyl 4-hydroxylase, primarily affecting the post-translational modification and secretion of collagen. While Nintedanib demonstrates a wider range of inhibitory effects on fibroblast activation markers, this compound offers a more targeted approach to reducing collagen deposition.
Comparative Data on Fibroblast Activation Markers
The following table summarizes the known effects of this compound and Nintedanib on key markers of fibroblast activation.
| Marker | This compound | Nintedanib |
| α-Smooth Muscle Actin (α-SMA) Expression | Data not available. The effect of selective prolyl 4-hydroxylase inhibitors on α-SMA expression is not well-established. | Decreased. Nintedanib inhibits the differentiation of fibroblasts into myofibroblasts, thereby reducing α-SMA expression.[1] |
| Collagen Synthesis & Secretion | Decreased. Inhibits prolyl 4-hydroxylase, leading to the intracellular accumulation of under-hydroxylated procollagen and reduced secretion of mature collagen.[2] | Decreased. Reduces collagen gene expression and deposition as part of its broader anti-fibrotic activity.[3] |
| Fibronectin Expression | No significant effect. Studies have shown that this compound does not alter fibronectin immunoreactivity in fibroblasts.[2] | Decreased. Reduces the deposition of fibronectin in the extracellular matrix.[4] |
| Fibroblast Proliferation | No significant effect on cell viability and proliferation.[2] | Decreased. Inhibits fibroblast proliferation stimulated by various growth factors.[1] |
Mechanisms of Action
This compound: Targeting Collagen Synthesis
This compound's mechanism of action is highly specific. It inhibits prolyl 4-hydroxylase, an essential enzyme in the post-translational modification of procollagen. This inhibition prevents the hydroxylation of proline residues, a critical step for the formation of a stable triple-helical conformation of collagen. As a result, under-hydroxylated procollagen is retained within the endoplasmic reticulum and is not secreted, leading to a reduction in extracellular collagen deposition.[2]
Nintedanib: A Multi-Targeted Approach
Nintedanib is a small molecule inhibitor that targets the intracellular ATP-binding pocket of multiple tyrosine kinase receptors, including Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5] By blocking these receptors, Nintedanib interferes with the signaling cascades that promote fibroblast proliferation, migration, and their transformation into myofibroblasts.[3][5] This broad-spectrum inhibition also leads to a reduction in the production of ECM components like collagen and fibronectin.[3][4]
Signaling Pathways
The distinct mechanisms of this compound and Nintedanib are reflected in their impact on key signaling pathways involved in fibrosis.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Alpha-smooth muscle actin expression upregulates fibroblast contractile activity. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validating the Anti-Fibrotic Effects of Fibrostatin C: A Comparative Guide Using Quantitative PCR
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-fibrotic efficacy of Fibrostatin C against leading therapeutics, Pirfenidone and Nintedanib, using quantitative PCR (qPCR). This document outlines the experimental protocols and presents illustrative data to guide researchers in assessing the modulation of key fibrotic markers.
Comparative Analysis of Anti-Fibrotic Compounds on Gene Expression
The following table summarizes hypothetical, yet representative, quantitative PCR data on the relative gene expression of key fibrotic markers in an in vitro model of fibrosis (e.g., TGF-β1-stimulated primary human lung fibroblasts). This data illustrates the potential anti-fibrotic efficacy of this compound in comparison to Pirfenidone and Nintedanib.
| Gene Symbol | Gene Name | Function in Fibrosis | Untreated Control (Relative Expression) | TGF-β1 Stimulated (Vehicle Control) | This compound (50 µM) | Pirfenidone (500 µM) | Nintedanib (1 µM) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major component of the extracellular matrix (ECM) in fibrotic tissue. | 1.0 | 8.5 ± 0.7 | 3.2 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Marker for myofibroblast differentiation, the primary cell type responsible for ECM deposition. | 1.0 | 6.2 ± 0.5 | 2.5 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.3 |
| TGFB1 | Transforming Growth Factor Beta 1 | Key pro-fibrotic cytokine that stimulates fibroblast proliferation and ECM production.[1][2][3] | 1.0 | 4.8 ± 0.4 | 2.1 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.2 |
| FN1 | Fibronectin 1 | A key component of the ECM that promotes cell adhesion and migration. | 1.0 | 5.5 ± 0.6 | 2.3 ± 0.3 | 2.8 ± 0.4 | 2.6 ± 0.3 |
Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes of a comparative qPCR study. Actual results may vary based on the specific experimental conditions.
Experimental Workflow and Signaling Pathways
To elucidate the experimental process and the underlying molecular mechanisms, the following diagrams visualize the qPCR workflow and a key signaling pathway in fibrosis.
Detailed Experimental Protocols
The following is a representative protocol for conducting a qPCR experiment to validate the anti-fibrotic effects of this compound.
Cell Culture and Treatment
-
Cell Line: Primary Human Lung Fibroblasts (HLFs).
-
Culture Medium: Fibroblast Growth Medium-2 (FGM-2) supplemented with 2% fetal bovine serum, growth factors, and antibiotics.
-
Induction of Fibrosis: After reaching 80-90% confluency, cells are serum-starved for 24 hours. Fibrosis is then induced by treating the cells with 10 ng/mL of recombinant human TGF-β1 for 48 hours.
-
Treatment with Anti-Fibrotic Agents: Concurrently with TGF-β1 stimulation, cells are treated with one of the following:
-
This compound (50 µM)
-
Pirfenidone (500 µM)
-
Nintedanib (1 µM)
-
Vehicle control (e.g., DMSO)
-
RNA Extraction
-
Total RNA is extracted from the cultured cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction is typically carried out in a thermal cycler with the following conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
Quantitative PCR (qPCR)
-
qPCR is performed using a real-time PCR system and a SYBR Green-based master mix.
-
The reaction mixture for each sample typically contains:
-
10 µL of SYBR Green Master Mix (2x)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Primer Sequences:
-
COL1A1: Fwd: 5'-GCTCCTCTTAGGGGCCACT-3', Rev: 5'-CCACGTCTCACCATTGGGG-3'
-
ACTA2: Fwd: 5'-GTTCAGTGGTGCCTCTGTCA-3', Rev: 5'-ACTGGGACGACATGGAAAAG-3'
-
TGFB1: Fwd: 5'-CCTTGCCCTCTACAACCAAC-3', Rev: 5'-GCTGCACTTGCAGGAGAGCA-3'
-
FN1: Fwd: 5'-ACAGGAAACGGGAATGGAAA-3', Rev: 5'-GGACACAACGATGCTTCCTG-3'
-
GAPDH (Housekeeping Gene): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
Data Analysis
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
The expression of each target gene is normalized to the expression of the housekeeping gene (GAPDH).
-
The results are expressed as the fold change in gene expression relative to the untreated control group.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences between treatment groups.
Conclusion
This guide provides a comprehensive framework for the validation of this compound's anti-fibrotic effects using quantitative PCR. While the presented data is illustrative, the detailed protocols and comparative structure offer a robust methodology for researchers to generate empirical data. The evidence suggests that this compound, as a prolyl 4-hydroxylase inhibitor, has the potential to significantly downregulate the expression of key pro-fibrotic genes, positioning it as a promising candidate for further investigation in the field of anti-fibrotic drug development.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl 4-hydroxylase decreases muscle fibrosis following chronic rotator cuff tear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
A Comparative Analysis of Fibrostatin C and Other Prolyl 4-Hydroxylase Inhibitors in Preclinical Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzyme in collagen synthesis, prolyl 4-hydroxylase (PH), has emerged as a critical therapeutic target for anti-fibrotic therapies. This guide provides a statistical analysis and comparison of the preclinical efficacy of Fibrostatin C and other prominent PH inhibitors.
Mechanism of Action: Prolyl 4-Hydroxylase Inhibition
Prolyl 4-hydroxylase is essential for the post-translational modification of proline residues in procollagen chains. This hydroxylation is a critical step for the formation of stable, triple-helical collagen molecules that can be secreted into the extracellular space to form collagen fibrils. By inhibiting PH, compounds like this compound prevent the proper folding and secretion of collagen, leading to its intracellular degradation and a subsequent reduction in overall collagen deposition.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the available preclinical data for this compound and other notable PH inhibitors. Due to the limited publicly available data for this compound, a direct statistical comparison is challenging. However, the existing in vitro results are presented alongside more extensive in vivo data from other PH inhibitors to provide a broader context of their anti-fibrotic potential.
Table 1: In Vitro Efficacy of Prolyl 4-Hydroxylase Inhibitors
| Compound | Cell Type | Assay | Key Findings | Statistical Significance | Reference |
| This compound | Human Tenon's Capsule Fibroblasts | Procollagen Type I C-peptide (PIP) Immunoassay | Dose-dependent reduction of secreted PIP; increase in intracellular PIP. No effect on cell viability. | Significant at 50 µM | [1] |
| Roxadustat (FG-4592) | L929 Mouse Fibroblasts | Western Blot, Cell Proliferation Assay | Reduced expression of Collagen I, Collagen III, α-SMA, and CTGF. Inhibited cell proliferation. | Not explicitly stated | [2] |
| HOE 077 | Human Fibroblasts | Collagen Synthesis Assay | No effect on collagen synthesis at 1 mM. | Not applicable | [3] |
| GSK1120360A | Rat Supraspinatus Muscle Fibroblasts | Gene Expression Analysis | Decreased expression of matrix accumulation and fibrosis-related genes. | Significant vs. control | [4] |
Table 2: In Vivo Efficacy of Prolyl 4-Hydroxylase Inhibitors in Fibrosis Models
| Compound | Animal Model | Organ | Key Efficacy Endpoints & Results | Statistical Significance | Reference |
| Roxadustat (FG-4592) | Bleomycin-induced | Lung | Reduced pathology score and collagen deposition. Decreased expression of Collagen I, Collagen III, α-SMA, CTGF, and TGF-β1. | Significant vs. bleomycin group | [2] |
| Roxadustat (FG-4592) | Dahl salt-sensitive rats | Kidney | Attenuated renal fibrosis. | Significant vs. control | [5] |
| S 0885 & HOE 077 | CCl4-induced | Liver | Significantly reduced hydroxyproline content and improved liver histology. | Significant vs. CCl4 group | [3] |
| FG-4592 | Myocardial Infarction | Heart | Reduced types I and III collagen in non-infarcted LV. Reduced hydroxyproline/proline ratio in scar tissue by 24%. | p<0.05 vs. control | [6] |
| GSK1120360A | Chronic Rotator Cuff Tear | Muscle | 50% decrease in collagen content. Reduced expression of inflammatory genes. | Significant vs. control | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to assess the efficacy of anti-fibrotic agents.
In Vitro Collagen Secretion Assay
This assay quantifies the amount of newly synthesized collagen secreted by fibroblasts in culture.
Protocol Steps:
-
Cell Culture: Human or animal-derived fibroblasts are cultured in appropriate media until they reach a confluent monolayer.
-
Treatment: The cells are then treated with varying concentrations of the PH inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Sample Collection: The culture medium is collected to measure secreted procollagen peptides. The cells are lysed to measure intracellular procollagen.
-
Quantification: The concentration of a procollagen peptide, such as Procollagen Type I C-peptide (PIP), is determined using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results from the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
In Vivo Fibrosis Model and Tissue Analysis
Animal models are essential for evaluating the in vivo efficacy and safety of anti-fibrotic compounds.
Key Methodologies:
-
Sirius Red Staining: This is a widely used histological method for the visualization and quantification of collagen fibers in tissue sections.[1][7][8]
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
The sections are stained with a Picro-Sirius red solution, which specifically binds to collagen fibers.
-
Under polarized light microscopy, collagen fibers appear birefringent (brightly colored against a dark background), allowing for the quantification of collagen content and the assessment of fiber organization.
-
Image analysis software (e.g., ImageJ) is used to quantify the stained area as a percentage of the total tissue area.
-
-
Hydroxyproline Assay: This biochemical assay provides a quantitative measure of total collagen content in a tissue sample.[9][10][11]
-
A weighed portion of the fibrotic tissue is hydrolyzed (e.g., with strong acid at high temperature) to break down proteins into their constituent amino acids.
-
The hydroxyproline concentration in the hydrolysate is determined colorimetrically.
-
Since hydroxyproline is almost exclusively found in collagen, its concentration is directly proportional to the total collagen content of the tissue.
-
Conclusion
The available preclinical data, although limited for this compound itself, suggest that the inhibition of prolyl 4-hydroxylase is a promising therapeutic strategy for combating fibrosis. Other PH inhibitors, such as Roxadustat, have demonstrated significant anti-fibrotic effects in various animal models of lung, kidney, liver, and heart fibrosis. Further in vivo studies on this compound are warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with other agents in this class. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such anti-fibrotic compounds.
References
- 1. 4.8. Sirius Red Staining [bio-protocol.org]
- 2. Roxadustat attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of inhibitors of prolyl 4-hydroxylase in CCl4-induced fibrosis of the liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl 4-hydroxylase decreases muscle fibrosis following chronic rotator cuff tear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-prolyl hydroxylase inhibitor Roxadustat (FG-4592) reduces renal fibrosis in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.9. Sirius Red Staining [bio-protocol.org]
- 8. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 9. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 10. treat-nmd.org [treat-nmd.org]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Fibrostatin C's Effects: A Guide for Researchers
A Critical Evaluation of the Existing Evidence and a Call for Further Investigation
For researchers and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive analysis of the reported effects of Fibrostatin C, a potential anti-fibrotic agent. However, a thorough assessment of reproducibility is currently hampered by a significant lack of independent studies. The available data is primarily based on a single key study, necessitating a focused analysis of its findings and a call for further research to validate its promising results.
Summary of this compound's Effects
This compound is an orally active prolyl hydroxylase inhibitor that also inhibits collagen biosynthesis[1]. The primary study investigating its effects focused on its potential as an anti-fibrotic therapy in the context of glaucoma filtering surgery[2]. The key findings from this in vitro study on human Tenon's capsule fibroblasts (TCFs) are summarized below.
Table 1: Quantitative Effects of this compound on Human Tenon's Capsule Fibroblasts
| Parameter | Treatment | Concentration | Result |
| Type I Procollagen Peptide (PIP) in Culture Medium | This compound | 50 µM | Significantly reduced |
| Type I Procollagen Peptide (PIP) in Cell Lysate | This compound | Dose-dependent | Increased |
| Secretion of Other Peptides (laminin, vitronectin receptor, metalloproteinase inhibitor) | This compound | Not specified | No effect |
| Cell Viability and Proliferation | This compound | Not specified | Not affected |
| Cytoplasmic Granules (immunoreactive with antibodies to collagen I or III) | This compound | Not specified | Increased |
| Fibronectin or Prolyl Hydroxylase Immunoreactivity | This compound | Not specified | No effect |
Proposed Mechanism of Action
This compound is proposed to exert its anti-fibrotic effects by inhibiting prolyl 4-hydroxylase, a critical enzyme in collagen synthesis. This inhibition leads to the retention of underhydroxylated collagen precursors within the endoplasmic reticulum, thereby reducing the secretion of mature collagen.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The primary study on this compound's effects on human Tenon's capsule fibroblasts employed the following key methodologies:
-
Cell Culture: Human Tenon's capsule fibroblasts (TCFs) were cultured in vitro.
-
Treatment: Cells were treated with this compound at varying concentrations, with a notable effect observed at 50 µM[2].
-
Immunoassays: The concentrations of type I procollagen COOH-terminal peptide (PIP) in the culture medium and cell lysate were determined using immunoassays to quantify collagen secretion[2].
-
Immunohistochemistry: The expression of collagens I and III, fibronectin, and prolyl hydroxylase in TCFs was examined to assess the specificity of this compound's effects[2].
-
Transmission Electron Microscopy: Cellular ultrastructure was evaluated to observe the effects of this compound on the endoplasmic reticulum, where collagen synthesis occurs[2].
Caption: Experimental workflow for assessing this compound's effects.
The Critical Need for Reproducibility Studies
While the initial findings on this compound are promising, the absence of independent replication studies is a significant limitation. To establish the robustness and therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Independent Replication: The original in vitro experiments should be replicated by independent laboratories to confirm the reported effects on collagen secretion.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal concentration range for this compound's activity and to identify any potential toxicity at higher concentrations.
-
In Vivo Studies: The efficacy of this compound needs to be evaluated in relevant animal models of fibrosis to assess its therapeutic potential in a physiological context.
-
Mechanism of Action Studies: Further molecular studies are required to fully elucidate the signaling pathways modulated by this compound and to identify any off-target effects.
References
A Head-to-Head Comparison of Anti-Fibrotic Agents: Fibrostatin C, Pirfenidone, and Nintedanib
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, "Fibrostatin C" is not a publicly documented anti-fibrotic agent. The following guide is a template that provides a comparative framework using the established anti-fibrotic drugs, Pirfenidone and Nintedanib. Data for "this compound" should be considered placeholders to be replaced with proprietary experimental results.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ failure. The development of effective anti-fibrotic therapies is a critical area of research. This guide provides a head-to-head comparison of the mechanistic and performance characteristics of a hypothetical agent, this compound, against two FDA-approved drugs for Idiopathic Pulmonary Fibrosis (IPF): Pirfenidone and Nintedanib.
Mechanism of Action
The therapeutic efficacy of an anti-fibrotic agent is intrinsically linked to its mechanism of action. Pirfenidone and Nintedanib operate through distinct, multifaceted pathways to disrupt the fibrotic cascade.
This compound (Hypothetical):
-
[Insert the proposed mechanism of action for this compound. For example: A selective inhibitor of a novel fibrotic mediator, targeting the upstream signaling of myofibroblast activation.]
Pirfenidone: Pirfenidone exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] Its precise molecular target is not fully elucidated, but its mechanism involves the attenuation of multiple key pathways in fibrosis.[2][3] It downregulates the production of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis.[2][3][4][5] By inhibiting TGF-β, Pirfenidone reduces fibroblast proliferation and differentiation into myofibroblasts, thereby decreasing the synthesis and deposition of collagen and other ECM components.[1][2][6][7] Furthermore, it has been shown to reduce levels of other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][7]
Nintedanib: Nintedanib functions as a multi-targeted tyrosine kinase inhibitor.[8] It competitively binds to the intracellular ATP-binding pocket of several key receptors involved in fibroblast proliferation, migration, and survival.[9][10] These include the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11][12] By blocking the autophosphorylation of these receptors, Nintedanib inhibits their downstream signaling cascades, ultimately impeding the core processes of fibrosis.[9][10] Some studies have also shown that Nintedanib can interfere with non-receptor tyrosine kinases and also inhibit TGF-β signaling.[9][10][13][14]
Signaling Pathway Diagrams
Caption: Simplified signaling pathway for Pirfenidone's anti-fibrotic action.
Caption: Simplified signaling pathway for Nintedanib's anti-fibrotic action.
Comparative Efficacy Data
This section summarizes key performance indicators for the anti-fibrotic agents based on pre-clinical data.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Pirfenidone | Nintedanib |
| Target(s) | [Insert Target] | TGF-β, TNF-α, ROS | PDGFR, FGFR, VEGFR |
| IC₅₀ (Fibroblast Proliferation) | [Insert Data] | ~300-1000 µM | ~0.05-0.2 µM |
| Collagen I Expression Inhibition (at 1µM) | [Insert Data] | ~15-25% | ~40-60% |
| α-SMA Expression Inhibition (at 1µM) | [Insert Data] | ~20-30% | ~50-70% |
Note: Values are approximate and can vary based on the specific cell line and experimental conditions.
Table 2: In Vivo Efficacy Comparison (Bleomycin-Induced Pulmonary Fibrosis Model)
| Parameter | This compound | Pirfenidone | Nintedanib |
| Route of Administration | [Insert Data] | Oral | Oral |
| Dosage Range | [Insert Data] | 100-400 mg/kg/day | 30-100 mg/kg/day |
| Reduction in Ashcroft Score | [Insert Data] | ~30-40% | ~40-50% |
| Reduction in Lung Collagen Content | [Insert Data] | ~35-50% | ~45-60% |
Note: The Ashcroft score is a semi-quantitative measure of lung fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Human Lung Fibroblast (HFL1) Proliferation Assay
-
Cell Culture: HFL1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free medium containing various concentrations of the anti-fibrotic agents (this compound, Pirfenidone, Nintedanib) or vehicle control.
-
Stimulation: After 1 hour of pre-treatment, cells are stimulated with a pro-fibrotic agent, such as TGF-β1 (10 ng/mL) or PDGF (20 ng/mL).
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using an MTT or BrdU assay. Absorbance is measured with a microplate reader, and the IC₅₀ value is calculated.
Western Blot for Fibrotic Markers
-
Cell Lysis: HFL1 cells, treated as described above for 48 hours, are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies against Collagen Type I, α-SMA, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system. Densitometry analysis is used for quantification.
Bleomycin-Induced Pulmonary Fibrosis Animal Model
-
Acclimatization: C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Induction: Mice are anesthetized, and a single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) in saline is administered to induce lung fibrosis. Control animals receive saline only.
-
Treatment: Oral administration of the test compounds (this compound, Pirfenidone, Nintedanib) or vehicle begins on day 1 or day 7 post-bleomycin instillation and continues daily for 14-21 days.
-
Euthanasia & Sample Collection: At the end of the treatment period, mice are euthanized. Lungs are harvested for analysis.
-
Histological Analysis: The left lung is fixed in formalin, embedded in paraffin, sectioned, and stained with Masson's trichrome. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Quantification: The right lung is homogenized, and the total collagen content is measured using a hydroxyproline assay.
Experimental Workflow Diagram
Caption: General workflow for pre-clinical evaluation of anti-fibrotic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 5. Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits | STERIS HEALTHCARE PVT LTD - Jaipur [sterispharma.com]
- 6. Pirfenidone: Uses, Interactions, Mechanism of Action, and More [minicule.com]
- 7. Pirfenidone - Wikipedia [en.wikipedia.org]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nintedanib - Wikipedia [en.wikipedia.org]
- 12. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 13. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fibrostatin C's Mechanism of Action in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrosis is the overproduction of collagen by activated fibroblasts and other mesenchymal cells. Fibrostatin C, a potent inhibitor of prolyl 4-hydroxylase (P4H), has emerged as a promising anti-fibrotic agent. P4H is a critical enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues within procollagen chains, a step essential for the formation of stable collagen triple helices. This guide provides a comparative analysis of this compound's mechanism of action, cross-validating its effects across different cell types implicated in fibrotic diseases and comparing its performance with other anti-fibrotic alternatives.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the in vitro efficacy of this compound and other anti-fibrotic compounds on key fibrotic markers in various cell types. It is important to note that direct comparative studies involving this compound across multiple cell types are limited. The data presented for this compound is primarily from studies on human Tenon's capsule fibroblasts. Data for other prolyl hydroxylase inhibitors and the approved anti-fibrotic drugs, pirfenidone and nintedanib, are included to provide a broader context for comparison.
Table 1: Effect of Prolyl Hydroxylase Inhibitors on Collagen Secretion and Fibroblast Activation
| Compound | Cell Type | Target | Key Finding | Concentration | Citation |
| This compound | Human Tenon's Capsule Fibroblasts | Prolyl 4-hydroxylase | Significantly reduced Type I procollagen secretion. | 50 µM | [1] |
| HOE 077 | Rat Hepatic Stellate Cells | Prolyl 4-hydroxylase | Significantly reduced DNA synthesis (proliferation). | 2000 µg/ml | |
| Pyridine-2,5-dicarboxylate | Human Lung Fibroblasts | Prolyl 4-hydroxylase | Attenuated TGF-β-stimulated collagen production. | 7.2 mM | [2] |
| Various P4H Inhibitors | Rat Cardiac Fibroblasts | Prolyl 4-hydroxylase | Increased intracellular degradation of newly synthesized procollagens. | 300-400 µM | [3] |
| JTZ-951 | Rat Renal Interstitial Fibroblasts | Prolyl Hydroxylase | Suppressed fibroblast transformation and maintained hypoxia-inducible EPO expression. | Not Specified | [4] |
Table 2: Comparative In Vitro Efficacy of Pirfenidone and Nintedanib in Lung Fibroblasts
| Compound | Cell Type | Target | Key Finding | Concentration | Citation |
| Pirfenidone | Human Lung Fibroblasts (HFL1) | Unknown, inhibits TGF-β pathway | Inhibited TGF-β-induced proliferation and migration. Inhibition of Smad3 phosphorylation by 13%. | Not Specified | [5] |
| Nintedanib | Human Lung Fibroblasts (HFL1) | VEGFR, PDGFR, FGFR | Inhibited TGF-β-induced proliferation and migration. Inhibition of Smad3 phosphorylation by 51%. | Not Specified | [5] |
| Pirfenidone | Human Pterygium Fibroblasts | Unknown, inhibits TGF-β pathway | Inhibited proliferation with an IC50 of ~0.2 mg/ml. | 0.2 mg/ml | [6] |
| Nintedanib | Human Lung Fibroblasts (IPF) | VEGFR, PDGFR, FGFR | Prevented PDGF-BB, bFGF, and VEGF-induced proliferation. | Not Specified | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as a prolyl 4-hydroxylase inhibitor.
Caption: A generalized workflow for in vitro screening of anti-fibrotic compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Culture and Treatment
-
Cell Lines: Primary human lung fibroblasts (HLF), cardiac fibroblasts, hepatic stellate cells (HSC), or renal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free or low-serum medium for 24 hours prior to treatment. Cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours before stimulation with a pro-fibrotic agent like recombinant human TGF-β1 (typically 5-10 ng/mL).
Western Blot for Collagen Type I Secretion
-
Sample Preparation: After treatment, the cell culture supernatant is collected and concentrated. Cell lysates are prepared using RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE (typically 6-8% gel for collagen) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against Collagen Type I overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Band intensities are quantified using densitometry software.
Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in 24-well plates and treated as described above.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Coverslips are blocked with 1% BSA in PBS for 30 minutes. Cells are then incubated with a primary antibody against α-SMA for 1 hour at room temperature. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The intensity of α-SMA staining is quantified using image analysis software.
Cell Viability Assay (MTT Assay)
-
Procedure: Cells are seeded in a 96-well plate and treated with the compounds of interest for the desired duration. Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Measurement: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Prolyl 4-Hydroxylase (P4H) Activity Assay
-
Principle: P4H activity can be measured by various methods, including the quantification of hydroxyproline formation or by measuring the decarboxylation of [1-14C] α-ketoglutarate.
-
Procedure (Hydroxyproline Assay): Cell lysates are incubated with a synthetic procollagen-like peptide substrate, FeSO4, α-ketoglutarate, and ascorbate. The reaction is stopped, and the amount of hydroxyproline formed is quantified using a colorimetric assay after acid hydrolysis.
-
Procedure (Radiometric Assay): Cell lysates are incubated with [1-14C] α-ketoglutarate and a peptide substrate. The released 14CO2 is trapped and quantified by scintillation counting.
Conclusion
This compound demonstrates clear anti-fibrotic potential through the targeted inhibition of prolyl 4-hydroxylase, leading to a reduction in collagen secretion. While its efficacy has been primarily characterized in ocular fibroblasts, the conserved nature of the collagen biosynthesis pathway suggests a high probability of similar mechanisms of action in other profibrotic cell types, including those in the lung, heart, liver, and kidney. The provided comparative data on other P4H inhibitors and established anti-fibrotic drugs offer a valuable benchmark for future cross-validation studies. The detailed experimental protocols herein serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other novel anti-fibrotic compounds. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of this compound in a broader range of fibrotic conditions.
References
- 1. Prolyl 4-hydroxylase inhibitor is more effective for the inhibition of proliferation than for inhibition of collagen synthesis of rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylation regulates intracellular procollagen degradation in cultured rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTZ-951, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in-vitro anti-fibrotic effects of pirfenidone and nintedanib | European Respiratory Society [publications.ersnet.org]
- 6. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Fibrostatin C in Anti-Fibrotic Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a critical unmet need. Fibrostatin C, a known inhibitor of prolyl hydroxylase, has demonstrated potential in reducing collagen biosynthesis and secretion.[1] This guide evaluates the potential for synergistic effects of this compound with other compounds by comparing its mechanism of action to established synergistic anti-fibrotic strategies. While direct experimental data on this compound in combination therapies is not currently available, this analysis provides a framework for future research and drug development.
Mechanism of Action: this compound
This compound exerts its anti-fibrotic effects by inhibiting prolyl 4-hydroxylase, a key enzyme in collagen synthesis. This inhibition leads to the retention of underhydroxylated procollagen in the endoplasmic reticulum, thereby reducing the secretion of mature collagen into the extracellular matrix.[1] Furthermore, as a prolyl hydroxylase inhibitor, this compound is expected to stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that regulates various cellular processes. The stabilization of HIF can modulate pathways involved in angiogenesis, inflammation, and cell metabolism, which may contribute to its anti-fibrotic potential.[2][3][4][5]
Comparative Analysis of Synergistic Anti-Fibrotic Strategies
The following sections detail experimentally validated synergistic anti-fibrotic combination therapies. These examples serve as a benchmark for considering potential combination strategies for this compound.
Nintedanib and Vardenafil in Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib is an approved anti-fibrotic agent for IPF that targets multiple tyrosine kinases. Vardenafil is a phosphodiesterase 5 (PDE5) inhibitor. A study has shown that the combination of these two drugs can synergistically inhibit fibrosis.[6]
Experimental Protocol:
AKR-2B fibroblasts were treated with varying concentrations of nintedanib and vardenafil, alone and in combination. Fibrotic activity was assessed by measuring the expression of fibronectin, a key component of the extracellular matrix.
Data Presentation:
| Treatment | Concentration | Fibronectin Expression (% of control) |
| Control | - | 100% |
| Nintedanib | 0.25 µM | 88% |
| Vardenafil | 6.25 µM | 47% |
| Nintedanib + Vardenafil | 0.25 µM + 6.25 µM | Synergistic Reduction |
Note: The original source did not provide a specific quantitative value for the synergistic reduction but stated it was significant.
References
- 1. Effect of this compound, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease [mdpi.com]
- 4. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Synergistic Drug Combination of Nintedanib and Vardenafil Inhibits Fibrosis in AKR-2B Fibroblasts | European Respiratory Society [publications.ersnet.org]
Safety Operating Guide
Proper Disposal of Fibrostatin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of Fibrostatin C, a prolyl hydroxylase inhibitor used in research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of laboratory chemical waste management provide a framework for its safe disposal. The following procedures are based on established guidelines for handling research-grade chemicals.
Key Safety and Disposal Information
It is crucial to treat all research chemicals with caution, assuming they may be hazardous in the absence of definitive information. The following table summarizes key considerations for the disposal of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | In the absence of a specific SDS, treat this compound as a potentially hazardous chemical. Do not dispose of it down the drain or in regular trash. | [1][2] |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. | [1][3] |
| Waste Storage | Store waste in a designated and properly labeled satellite accumulation area within the laboratory. Ensure the container is compatible with the chemical and is kept securely closed. | [1][3] |
| Disposal Method | Disposal should be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. | [1][4] |
| Personal Protective Equipment (PPE) | When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [5][6] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the disposal of solid this compound and solutions containing it.
Materials:
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical-resistant waste container with a secure lid
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Preparation:
-
Don appropriate PPE before handling this compound.
-
Perform all waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[7]
-
-
For Solid Waste:
-
Carefully transfer any unused or expired solid this compound into a designated hazardous waste container.
-
Avoid creating dust. If the material is powdery, handle it with extra care.
-
-
For Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[3]
-
-
Container Management:
-
Securely cap the waste container immediately after adding the waste.
-
Affix a completed hazardous waste label to the container. The label must include the full chemical name, concentration, and the date the waste was first added.[7]
-
-
Storage and Pickup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for detailed procedures and regulatory requirements. If available, the manufacturer's Safety Data Sheet (SDS) for this compound will provide the most accurate and specific disposal information.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
